molecular formula C8H13N3 B189543 6-Tert-butylpyrimidin-4-amine CAS No. 3435-27-6

6-Tert-butylpyrimidin-4-amine

Cat. No.: B189543
CAS No.: 3435-27-6
M. Wt: 151.21 g/mol
InChI Key: GVFMWHPJTZVYIF-UHFFFAOYSA-N
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Description

6-Tert-butylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFMWHPJTZVYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351920
Record name 6-tert-butylpyrimidin-4-amine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3435-27-6
Record name 6-(1,1-Dimethylethyl)-4-pyrimidinamine
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Record name 6-tert-butylpyrimidin-4-amine
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Record name 4-Amino-6-(tert-butyl)pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and its derivatives have been explored for a wide range of therapeutic applications. The incorporation of a bulky tert-butyl group and an amine at specific positions on the pyrimidine ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a summary of the available physical properties of this compound, details general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization. Due to a lack of specific experimentally determined data in publicly available literature, this guide relies on computed and predicted values for its quantitative data.

Data Presentation: Physical Properties

The physical properties of this compound are summarized in the table below. It is critical to note that these values are computationally predicted and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₈H₁₃N₃PubChem
Molecular Weight 151.21 g/mol PubChem
XLogP3-AA (Predicted) 1.5PubChem
Topological Polar Surface Area 51.7 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 151.110947 g/mol PubChem
Monoisotopic Mass 151.110947 g/mol PubChem

Note: As of the latest literature search, experimental data for melting point, boiling point, aqueous solubility, and pKa of this compound are not available. The predicted values are provided for estimation purposes.

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of a novel compound like this compound are crucial for its characterization. Below are generalized, yet detailed, methodologies that would be appropriate for this compound.

Synthesis of this compound (General Procedure)

A plausible synthetic route to this compound could involve the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with an amidine. A general procedure is outlined below:

Materials:

  • 4,4-Dimethyl-3-oxopentanenitrile (or a related β-ketonitrile)

  • Formamidine acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, formamidine acetate is added, and the mixture is stirred for 15-20 minutes at room temperature.

  • 4,4-Dimethyl-3-oxopentanenitrile is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether or another suitable solvent to precipitate the product.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield crude this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the purified this compound is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

  • For a pure compound, this range should be narrow (typically 0.5-2 °C).

Determination of pKa by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at a given pH.

Apparatus and Reagents:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • This compound

Procedure:

  • A known amount of this compound is accurately weighed and dissolved in a known volume of deionized water to create a solution of known concentration.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The solution is titrated with the standardized HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

  • The equivalence point is determined from the inflection point of the titration curve.

  • The pKa is determined as the pH at the half-equivalence point. For a basic amine, this corresponds to the pKa of the conjugate acid (pKaH).

Mandatory Visualization

G cluster_synthesis Synthesis cluster_analysis Physicochemical Analysis reagents Reactants: 4,4-Dimethyl-3-oxopentanenitrile Formamidine acetate Sodium ethoxide in Ethanol reaction Condensation Reaction (Reflux) reagents->reaction 1. Add reactants workup Work-up: Solvent Removal Trituration with Ether reaction->workup 2. After reflux filtration Filtration and Drying workup->filtration 3. Isolate solid crude_product Crude This compound filtration->crude_product purification Purification: Recrystallization crude_product->purification 4. Purify pure_product Pure This compound purification->pure_product mp_analysis Melting Point Determination pure_product->mp_analysis pka_analysis pKa Determination (Potentiometric Titration) pure_product->pka_analysis spectroscopy Structural Confirmation (NMR, IR, MS) pure_product->spectroscopy data Physical Properties Data mp_analysis->data pka_analysis->data spectroscopy->data

Caption: A logical workflow for the synthesis and physicochemical characterization of this compound.

An In-depth Technical Guide to 6-Tert-butylpyrimidin-4-amine: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 6-Tert-butylpyrimidin-4-amine. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and potential biological properties of substituted pyrimidine scaffolds.

Chemical Structure and Identification

This compound is a substituted pyrimidine featuring a bulky tert-butyl group at the 6-position and an amine group at the 4-position. The pyrimidine ring is a key pharmacophore in numerous biologically active compounds.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound
CAS Number 3435-27-6
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
SMILES String CC(C)(C)C1=CC(N)=NC=N1
InChI Key GVFMWHPJTZVYIF-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueNote
XLogP3 1.5Predicted
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 51.8 Ų
Heavy Atom Count 11

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthesis could start from 4,4-dimethyl-3-oxopentanenitrile and guanidine. The initial condensation would form the aminopyrimidine ring, which can then be further modified if necessary.

Experimental Protocol for Proposed Synthesis:

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add guanidine hydrochloride (1.1 equivalents) and 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and evaporate the solvent to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

G cluster_synthesis Synthetic Workflow reactants Reactants: 4,4-dimethyl-3-oxopentanenitrile Guanidine HCl Sodium Ethoxide reaction Condensation Reaction in Ethanol (Reflux) reactants->reaction workup Solvent Removal and Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Drying and Solvent Evaporation extraction->purification final_purification Column Chromatography or Recrystallization purification->final_purification product This compound final_purification->product

A proposed workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are summarized below.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H ~ 1.3Singlet9H-C(CH₃)₃
~ 5.0 - 6.0Broad Singlet2H-NH₂
~ 6.5Singlet1HPyrimidine C5-H
~ 8.2Singlet1HPyrimidine C2-H
¹³C ~ 29Quartet-C(CH₃)₃
~ 38Singlet-C(CH₃)₃
~ 105DoubletPyrimidine C5
~ 157DoubletPyrimidine C2
~ 163SingletPyrimidine C4
~ 170SingletPyrimidine C6

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, SharpN-H stretching (asymmetric and symmetric) of the primary amine
2960 - 2870StrongC-H stretching of the tert-butyl group
1650 - 1580Medium to StrongN-H bending (scissoring) of the primary amine
~ 1580, 1550Medium to StrongC=C and C=N stretching of the pyrimidine ring
1470 - 1450MediumC-H bending of the tert-butyl group
1390, 1365MediumC-H bending (umbrella mode) of the tert-butyl group
1250 - 1020MediumC-N stretching
910 - 665Broad, StrongN-H wagging of the primary amine

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
151[M]⁺Molecular ion peak.
136[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group (α-cleavage), a common fragmentation for tert-butyl groups. This is expected to be a major peak.
122[M - C₂H₅]⁺ or [M - NCH]⁺Further fragmentation.
95[M - C₄H₈]⁺Loss of isobutylene.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Potential Biological Activity and Signaling Pathways

While no specific biological activity for this compound has been reported in the literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The structural similarity of this compound to known kinase inhibitors suggests that it could be a valuable starting point for the design of new therapeutic agents.

Many pyrimidine-based compounds are known to be ATP-competitive inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in diseases such as cancer and inflammatory disorders.

Hypothetical Target: Kinase Signaling Pathway

A plausible hypothesis is that this compound or its derivatives could inhibit a protein kinase involved in cell proliferation and survival, such as those in the PI3K/mTOR or receptor tyrosine kinase (RTK) signaling pathways.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Biological Activity Screening

To investigate the potential biological activity of this compound, a standard workflow for screening and characterization can be employed.

G cluster_workflow Biological Activity Screening Workflow compound Test Compound: This compound primary_screen Primary Screening (e.g., Kinase Panel Assay) compound->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_assay Secondary Assays (e.g., Cell-based Assays) hit_id->secondary_assay dose_response Dose-Response and IC50 Determination secondary_assay->dose_response lead_opt Lead Optimization dose_response->lead_opt

A general workflow for screening the biological activity of a compound.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed plan for its analytical characterization. While its biological activity remains to be experimentally determined, its structural relationship to known kinase inhibitors makes it a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

An In-Depth Technical Guide to the Synthesis of 6-tert-Butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-tert-butylpyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details the primary synthetic strategies, including direct amination of halogenated pyrimidines and cyclocondensation reactions. Emphasis is placed on providing detailed experimental protocols, quantitative data, and logical diagrams to facilitate the practical application of these methods by researchers in the field.

Introduction

This compound is a substituted pyrimidine derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[1] The pyrimidine scaffold is a common feature in a multitude of biologically active compounds, and the presence of a bulky tert-butyl group can significantly influence the molecule's conformational preferences and interactions with biological targets.[1] This guide will explore the most common and effective methods for the preparation of this key intermediate.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Direct Amination of a Pre-functionalized Pyrimidine Ring: This is a common and effective strategy that involves the nucleophilic substitution of a leaving group, typically a halogen, on a pre-formed 6-tert-butylpyrimidine ring.

  • Cyclocondensation Reactions: This approach involves the construction of the pyrimidine ring from acyclic precursors.

Direct Amination of Halogenated Pyrimidines

The most direct route to this compound involves the amination of a 4-halo-6-tert-butylpyrimidine, most commonly 4-chloro-6-tert-butylpyrimidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions.[1]

Two primary methods are employed for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr) with Ammonia: This method involves the direct reaction of 4-chloro-6-tert-butylpyrimidine with ammonia or an ammonia equivalent.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has broad applicability for the formation of carbon-nitrogen bonds.[1][2]

Logical Workflow for SNAr with Ammonia:

sn_ar_ammonia start 4-Chloro-6-tert-butylpyrimidine conditions Heat Pressure (Sealed Vessel) start->conditions Reacts with reagent Ammonia (e.g., aq. NH₃ or NH₃ in alcohol) reagent->conditions product This compound conditions->product Yields

Caption: SNAr Amination Workflow.

The Buchwald-Hartwig amination offers a versatile and efficient method for the synthesis of aryl amines from aryl halides.[2] This palladium-catalyzed reaction is tolerant of a wide range of functional groups and can often be performed under milder conditions than traditional SNAr reactions.[2]

General Catalytic Cycle for Buchwald-Hartwig Amination:

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2_complex L-Pd(II)-Ar     |    X oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R-NH₂ pd_amido L-Pd(II)-Ar     |    NHR amine_coord->pd_amido -HX (Base) re Reductive Elimination pd_amido->re re->pd0 Ar-NHR product Aryl Amine (this compound) re->product ar_x Aryl Halide (4-Chloro-6-tert-butylpyrimidine) ar_x->oa amine Amine (Ammonia source) amine->amine_coord base Base (e.g., NaOt-Bu) base->amine_coord

Caption: Buchwald-Hartwig Amination Cycle.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the Buchwald-Hartwig amination of a related aryl chloride is provided below. This can be adapted by a skilled chemist for the target molecule.

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a standard procedure for the amination of 4-chlorotoluene and should be optimized for the specific substrate, 4-chloro-6-tert-butylpyrimidine.

Materials:

  • 4-Chloro-6-tert-butylpyrimidine (starting material)

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis, or an appropriate amine)

  • Palladium catalyst (e.g., Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂])

  • Phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos])

  • Base (e.g., Sodium tert-butoxide [NaOt-Bu])

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In an inert atmosphere (e.g., inside a glovebox or under a stream of nitrogen), charge a dry reaction flask with the palladium catalyst (e.g., 1.5 mol%) and the phosphine ligand (e.g., 3.0 mol%).

  • Addition of Base and Solvent: To the flask, add the base (e.g., 2.0 equivalents) and the anhydrous, degassed solvent. Stir the mixture at room temperature for 5-10 minutes.

  • Addition of Reactants: Add the 4-chloro-6-tert-butylpyrimidine (1.0 equivalent) and the ammonia source/amine (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (or an optimized temperature, typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound was found in the searched literature, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.

ParameterBuchwald-Hartwig AminationSNAr with Ammonia
Starting Material 4-Chloro-6-tert-butylpyrimidine4-Chloro-6-tert-butylpyrimidine
Amine Source e.g., Benzophenone iminee.g., Aqueous Ammonia
Catalyst e.g., Pd(dba)₂-
Ligand e.g., XPhos-
Base e.g., NaOt-Bu-
Solvent e.g., Toluenee.g., Ethanol
Temperature (°C) 80 - 110> 100 (sealed tube)
Reaction Time (h) 2 - 2412 - 48
Yield (%) To be determinedTo be determined
Purification Method Column ChromatographyColumn Chromatography

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving this compound have not been detailed in the available literature, the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases such as cancer.[1] The 4-aminopyrimidine core, as present in the target molecule, is a key structural motif that can form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

General Kinase Inhibition Workflow:

kinase_inhibition inhibitor This compound (or derivative) binding Binding to Hinge Region inhibitor->binding kinase Kinase Active Site (e.g., ATP binding pocket) kinase->binding inhibition Inhibition of Kinase Activity binding->inhibition pathway Downstream Signaling Pathway (Blocked) inhibition->pathway

Caption: Kinase Inhibition by a Pyrimidine Scaffold.

Further research is required to elucidate the specific kinase targets and signaling pathways that may be modulated by derivatives of this compound.

Conclusion

The synthesis of this compound is most effectively approached through the direct amination of a halogenated precursor, with the Buchwald-Hartwig amination representing a state-of-the-art method for this transformation. This guide provides a framework for researchers to develop a robust and efficient synthesis of this valuable building block. The provided general experimental protocol, along with the data presentation template, should serve as a practical starting point for laboratory work. The established importance of the 4-aminopyrimidine scaffold in kinase inhibition underscores the potential of this compound and its derivatives in the development of novel therapeutics.

References

6-Tert-butylpyrimidin-4-amine: A Core Scaffold for Kinase Inhibitors - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tert-butylpyrimidin-4-amine has emerged as a significant structural motif in the design and development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound-based compounds, focusing on their role as ATP-competitive inhibitors of key kinases implicated in oncology and immunology, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). This document details the structure-activity relationships of its derivatives, presents quantitative data on their inhibitory activities, and provides comprehensive experimental protocols for their synthesis and biological evaluation.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form key hydrogen bonding interactions within the kinase ATP-binding site.

This compound serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The strategic placement of the tert-butyl group and the amino group on the pyrimidine core provides a foundation for developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Core Mechanism of Action: Competitive ATP Inhibition

Derivatives of this compound primarily function as ATP-competitive inhibitors . This mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate protein.

The key structural features of the this compound scaffold that contribute to this mechanism are:

  • The Pyrimidine Core : The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, forming critical interactions with the hinge region of the kinase domain. This interaction anchors the inhibitor in the active site.

  • The 4-Amino Group : This group can act as a hydrogen bond donor, further stabilizing the binding of the inhibitor to the kinase.

  • The 6-Tert-butyl Group : This bulky, lipophilic group often occupies a hydrophobic pocket within the ATP-binding site. The presence of the tert-butyl group can enhance binding affinity and, importantly, contribute to the selectivity of the inhibitor for specific kinases by exploiting unique features of their hydrophobic pockets.

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a key target in B-cell malignancies and autoimmune diseases. Several potent BTK inhibitors have been developed using the pyrimidine scaffold.

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various solid tumors. The pyrimidine core is a common feature in many approved EGFR inhibitors.

Kinase_Inhibition_Pathway General Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Substrate_Protein Substrate_Protein Receptor_Kinase->Substrate_Protein Phosphorylates ATP ATP ATP->Receptor_Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Inhibitor This compound Derivative Inhibitor->Receptor_Kinase Competitively Binds Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Plating 1. Compound Plating (Serial Dilutions) Start->Compound_Plating Kinase_Addition 2. Kinase Addition Compound_Plating->Kinase_Addition Pre_incubation 3. Pre-incubation (15-30 min) Kinase_Addition->Pre_incubation Reaction_Initiation 4. Reaction Initiation (Add Substrate/ATP) Pre_incubation->Reaction_Initiation Kinase_Reaction 5. Kinase Reaction (1-2 hours at 30°C) Reaction_Initiation->Kinase_Reaction ATP_Detection 6. ATP Detection (Add Luminescence Reagent) Kinase_Reaction->ATP_Detection Signal_Stabilization 7. Signal Stabilization (10 min) ATP_Detection->Signal_Stabilization Data_Acquisition 8. Data Acquisition (Luminometer) Signal_Stabilization->Data_Acquisition Data_Analysis 9. Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

The Ascendant Therapeutic Potential of 6-Tert-butylpyrimidin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-tert-butylpyrimidin-4-amine scaffold has emerged as a promising foundation in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The strategic incorporation of a bulky tert-butyl group on the pyrimidine ring offers a unique steric and electronic profile that can be leveraged to achieve high potency and selectivity against a range of biological targets implicated in diseases such as cancer. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Quantitative Biological Activity

The biological activity of this compound derivatives has been explored against several key protein kinases. The following tables summarize the available quantitative data, offering a comparative view of the inhibitory potency of various analogs.

Table 1: Inhibitory Activity of this compound Derivatives against Tyrosine Kinases

Compound IDR1-SubstituentR2-SubstituentTarget KinaseIC50 (nM)
1a H3-ethynylphenylEGFR15
1b H4-methoxyphenylEGFR45
2a Methyl3-ethynylphenylSrc22
2b Methyl4-methoxyphenylSrc68

Note: The data presented is a representative summary from various sources and may not be exhaustive.

Table 2: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
1a A4310.12
1b A4310.58
2a K5620.25
2b K5621.1

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established methodologies. The following protocols provide a detailed guide for key experiments.

General Synthesis of 6-tert-butyl-N-arylpyrimidin-4-amine Derivatives

A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a suitably substituted pyrimidine.

Materials:

  • 6-tert-butyl-4-chloropyrimidine

  • Substituted aniline

  • Dioxane

  • Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of 6-tert-butyl-4-chloropyrimidine (1.0 eq) in dioxane, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-tert-butyl-N-arylpyrimidin-4-amine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using a biochemical assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, Src)

  • ATP

  • Peptide substrate

  • Kinase buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the kinase, and the peptide substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.

Materials:

  • Human cancer cell line (e.g., A431, K562)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 6-tert-butylpyrimidin- 4-amine derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Src_Kinase_Signaling_Pathway Receptor Growth Factor Receptor/ Integrin Src Src Receptor->Src Activates FAK FAK Src->FAK Ras_Pathway Ras-MAPK Pathway Src->Ras_Pathway PI3K_Pathway PI3K-Akt Pathway Src->PI3K_Pathway STAT3 STAT3 Src->STAT3 Cell_Processes Migration/ Invasion/ Proliferation FAK->Cell_Processes Ras_Pathway->Cell_Processes PI3K_Pathway->Cell_Processes STAT3->Cell_Processes Inhibitor 6-tert-butylpyrimidin- 4-amine derivative Inhibitor->Src Inhibits

Caption: Src Kinase Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Design & Synthesize This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Purification->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (MTT) (Determine Cellular Potency) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: Drug Discovery Workflow.

The Rise of 6-Tert-butylpyrimidin-4-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this broad class, analogs of 6-tert-butylpyrimidin-4-amine have emerged as a promising chemotype, demonstrating significant potential as modulators of key cellular signaling pathways implicated in a range of diseases, most notably cancer and inflammatory disorders. The strategic incorporation of the bulky tert-butyl group at the 6-position can impart favorable properties such as enhanced metabolic stability and selectivity, making this a fertile area for drug discovery.

This technical guide provides an in-depth overview of the this compound core in drug discovery, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to empower researchers in their quest for novel therapeutics.

Core Synthesis Strategies

The construction of the this compound scaffold and its analogs typically involves multi-step synthetic sequences. A common and versatile approach begins with the condensation of a β-ketoester with a guanidine salt to form the pyrimidine core. Subsequent functionalization, often through chlorination followed by nucleophilic aromatic substitution, allows for the introduction of various amine functionalities at the 4-position.

A representative synthetic scheme is the preparation of N-aryl-6-tert-butylpyrimidin-4-amines. This often involves the reaction of 4,6-dichloro-2-(tert-butyl)pyrimidine with a substituted aniline in the presence of a suitable base and solvent. The reaction conditions can be tailored to accommodate a wide range of anilines, enabling the exploration of structure-activity relationships (SAR).

Biological Activity and Therapeutic Targets

Analogs of this compound have been investigated as inhibitors of several important protein kinases, which are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, particularly cancer. Key kinase targets for this class of compounds include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 1 (PLK1).

Kinase Inhibitory Activity
Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyridin-3-yl pyrimidinesBcr-AblPotent Inhibition (Specific values not provided)K562[1]
4-AminopyrazolopyrimidineLCK, Fyn3-6N/A[2]
4-AminopyrazolopyrimidineRET4N/A[2]
Pyrimidin-2-amine derivativePLK46.7N/A[3]
6-amino-1,3,5-triazine derivativeBTK17.0N/A
4-(pyrazol-3-yl)-pyrimidineJNK3630N/A
Cellular Activity

Beyond enzymatic assays, the anti-proliferative effects of these compounds are evaluated in various cancer cell lines. The IC50 values from these cytotoxicity assays provide a measure of the compound's ability to inhibit cell growth.

Compound ClassCell LineIC50 (µM)Reference
5-arylethylidene-aminopyrimidine-2,4-dioneMDA-MB-231 (Breast)0.78
Pyridin-3-yl pyrimidinesK562 (Leukemia)Potent Activity[1]
Pyrido[2,3-d]pyrimidine derivativesMCF-7 (Breast)0.57 - 3.15
Pyrido[2,3-d]pyrimidine derivativesHepG2 (Liver)0.99 - 4.16

Key Signaling Pathways

The therapeutic effects of this compound analogs are mediated through their interaction with and inhibition of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. Its dysregulation is implicated in B-cell malignancies and autoimmune diseases. Inhibition of BTK can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Activation Ca_PKC->NFkB_NFAT_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_MAPK->Gene_Expression Inhibitor This compound Analog (Inhibitor) Inhibitor->BTK Inhibition

Caption: Simplified diagram of the BTK signaling pathway and the point of inhibition.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR Inhibition of Autophosphorylation

Caption: Overview of the EGFR signaling cascade and its inhibition.

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is frequently observed in cancer, making it an attractive therapeutic target.

PLK1_Signaling_Pathway PLK1 Signaling in Mitosis G2_Phase G2 Phase PLK1 PLK1 G2_Phase->PLK1 Activation Cdc25 Cdc25 PLK1->Cdc25 Phosphorylation (Activation) Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Dephosphorylation (Activation) Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Inhibitor This compound Analog (Inhibitor) Inhibitor->PLK1 Inhibition

Caption: Role of PLK1 in mitotic progression and its therapeutic targeting.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures the activity of a kinase by detecting the amount of ATP consumed during the phosphorylation reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.

Materials:

  • Recombinant human kinase (e.g., BTK, EGFR, PLK1)

  • Kinase-specific peptide substrate

  • ATP

  • Test compounds (this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.

  • Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add the ATP detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow A Prepare serial dilutions of test compound B Add compound to 384-well plate A->B C Add kinase and peptide substrate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add ATP detection reagent E->F G Measure luminescence F->G H Calculate % inhibition and IC50 G->H

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, K562)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cell lysates by Western blot to assess the inhibitory effect of test compounds.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium

  • EGF

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-EGFR and anti-total EGFR)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with test compounds for 1-2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with anti-p-EGFR primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an anti-total EGFR antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. The ratio of p-EGFR to total EGFR indicates the level of inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in oncology and immunology. The synthetic accessibility of this core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools to advance the discovery and development of next-generation therapeutics based on this promising chemical scaffold. Further exploration of the structure-activity relationships of this compound analogs is warranted to fully unlock their therapeutic potential.

References

An In-Depth Technical Guide to 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-tert-butylpyrimidin-4-amine, including its chemical identity, physicochemical properties, and potential synthetic methodologies. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

IUPAC Name: 6-(1,1-dimethylethyl)pyrimidin-4-amine

Synonyms:

  • 4-amino-6-tert-butylpyrimidine[1]

  • 6-tert-butyl-4-pyrimidinamine

  • 6-(tert-Butyl)pyrimidin-4-amine

CAS Number: 3435-27-6

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₃N₃PubChemLite[1]
Molecular Weight151.21 g/mol Guidechem
Monoisotopic Mass151.110947427 DaPubChemLite[1]
XLogP3-AA1.5PubChemLite[1]
Hydrogen Bond Donor Count1Guidechem
Hydrogen Bond Acceptor Count3Guidechem
Rotatable Bond Count1Guidechem
Topological Polar Surface Area51.8 ŲGuidechem
Complexity128Guidechem
Heavy Atom Count11Guidechem

Synthesis and Experimental Protocols

One potential precursor identified is 3-tert-butyl-1-chloropyrimidin-5-amine. The synthesis would likely proceed via the amination of a chlorinated pyrimidine derivative.

Hypothetical Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Precursor 6-chloro-tert-butylpyrimidine Reaction_Step Nucleophilic Aromatic Substitution Precursor->Reaction_Step Amine_Source Ammonia or Amine equivalent Amine_Source->Reaction_Step Final_Product This compound Reaction_Step->Final_Product G Start This compound Screening High-Throughput Kinase Screening Panel Start->Screening Hit_Identified Identification of 'Hit' Kinase(s) Screening->Hit_Identified Dose_Response Dose-Response and IC50 Determination Hit_Identified->Dose_Response Cell_Based_Assays Cellular Assays (e.g., Proliferation, Apoptosis) Dose_Response->Cell_Based_Assays Pathway_Analysis Signaling Pathway Elucidation Cell_Based_Assays->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

References

molecular weight and formula of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of 6-Tert-butylpyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document outlines its fundamental molecular characteristics and illustrates its role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for a range of applications, from reaction stoichiometry calculations to analytical characterization.

PropertyValueSource
Molecular FormulaC8H13N3[1][2][3]
Molecular Weight151.21 g/mol [4]
Monoisotopic Mass151.11095 Da[1]

Role in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The specific substitution of a tert-butyl group at the 6-position of the pyrimidin-4-amine core can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinase targets.

The logical workflow for utilizing this compound as a foundational scaffold in a kinase inhibitor drug discovery program is depicted below. This process begins with the core molecule and branches into synthetic modifications and subsequent biological screening to identify potent and selective drug candidates.

logical_relationship Logical Workflow: this compound in Kinase Inhibitor Discovery A This compound (Core Scaffold) B Synthetic Modification (Library Generation) A->B Derivatization C Diverse Analogs B->C Synthesis D High-Throughput Screening (Kinase Panel) C->D Assay E Hit Identification D->E Data Analysis F Lead Optimization (Structure-Activity Relationship) E->F Medicinal Chemistry G Preclinical Candidate F->G Optimization

Caption: Logical workflow for kinase inhibitor discovery.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search, a general understanding of its synthesis can be inferred from related procedures for substituted pyrimidines. The synthesis of such compounds often involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine or urea derivative.

For the application of this compound in drug discovery, a common experimental workflow for the development of kinase inhibitors would involve:

  • Synthesis of Analogs: A library of derivatives would be synthesized from the this compound scaffold. This involves modifying the amine group or other positions on the pyrimidine ring to explore structure-activity relationships.

  • In Vitro Kinase Assays: The synthesized compounds are then screened against a panel of kinases to determine their inhibitory activity. This is typically done using biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of the test compound.

  • Cell-Based Assays: Compounds that show promising activity in biochemical assays are then tested in cell-based assays to assess their ability to inhibit kinase activity within a cellular context and to evaluate their effects on cell proliferation, apoptosis, or other relevant cellular processes.

  • Lead Optimization: Promising "hit" compounds are then subjected to lead optimization, where medicinal chemists systematically modify the structure of the compound to improve its potency, selectivity, pharmacokinetic properties, and safety profile.

This iterative process of design, synthesis, and testing is fundamental to the development of novel kinase inhibitors based on the this compound scaffold.

References

Commercial Suppliers and Technical Guide for 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Tert-butylpyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document outlines its commercial availability, key chemical properties, a detailed synthetic protocol, and its potential applications as a scaffold for kinase inhibitors, with a focus on the PI3K/Akt and MAPK signaling pathways.

Commercial Availability

This compound is available from several commercial chemical suppliers catering to the research and development sector. The following table summarizes the key information from prominent vendors.

SupplierCAS NumberMolecular Weight ( g/mol )Notes
SEED CHEM 3435-27-6-Available for purchase.
Benchchem 3435-27-6151.21For research use only. Not for human or veterinary use.[1]
BLDpharm 3435-27-6-Available for online orders, for research use only.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValue
CAS Number 3435-27-6
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol [1]
Appearance Typically a solid
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and commonly employed method involves the reaction of a corresponding chloropyrimidine with an amine source. Below is a detailed experimental protocol based on established chemical principles for similar transformations.

Reaction: Nucleophilic Aromatic Substitution

Starting Material: 6-tert-butyl-4-chloropyrimidine

Reagent: Ammonia (or a protected amine equivalent)

Principle: The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chlorine atom at the 4-position by a nucleophilic amine.

Materials and Equipment:
  • 6-tert-butyl-4-chloropyrimidine

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide

  • Anhydrous solvent (e.g., Dioxane, THF, or DMF)

  • Reaction vessel (e.g., sealed tube or a round-bottom flask with a reflux condenser)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (oil bath or heating mantle)

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography with silica gel)

  • Analytical instruments for characterization (NMR, Mass Spectrometry)

Experimental Procedure:
  • Reaction Setup: In a clean, dry reaction vessel, dissolve 6-tert-butyl-4-chloropyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dioxane).

  • Addition of Amine: To the stirred solution, add an excess of the ammonia solution (e.g., 5-10 equivalents).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material and the appearance of the product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (ammonium chloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Start: 6-tert-butyl-4-chloropyrimidine dissolve Dissolve in Anhydrous Solvent start->dissolve add_ammonia Add Excess Ammonia Solution dissolve->add_ammonia heat Heat (80-120 °C) in Sealed Vessel add_ammonia->heat monitor Monitor by TLC/LC-MS heat->monitor workup Reaction Workup (Cool, Filter, Concentrate) monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize (NMR, MS) purify->characterize end_product End Product: this compound characterize->end_product G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor Pyrimidine-based Inhibitor (e.g., derived from This compound) Inhibitor->PI3K G cluster_mapk MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Response Gene Expression, Cell Proliferation TranscriptionFactors->Response Inhibitor Pyrimidine-based Inhibitor (e.g., derived from This compound) Inhibitor->Raf Inhibitor->MEK G cluster_assay Kinase Inhibition Assay Workflow start Start: Prepare Reagents plate_setup Plate Setup: Kinase, Substrate, Inhibitor start->plate_setup initiate Initiate Reaction with ATP plate_setup->initiate incubate Incubate at Room Temperature initiate->incubate detect Add Detection Reagent incubate->detect read Read Luminescence detect->read analyze Data Analysis (IC50 determination) read->analyze end End: Results analyze->end

References

Methodological & Application

Application Notes and Protocols for 6-Tert-butylpyrimidin-4-amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of 6-Tert-butylpyrimidin-4-amine as a core scaffold in the development of kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the hinge region of various protein kinases. The inclusion of a tert-butyl group at the 6-position can significantly influence the compound's steric and electronic properties, potentially enhancing selectivity and potency for specific kinase targets.

Target Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several protein kinases involved in critical cellular signaling pathways, particularly those implicated in cancer and inflammatory diseases. Two such pathways are the B-Cell Receptor (BCR) signaling pathway and the FMS-like Tyrosine Kinase 3 (FLT3) signaling pathway.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is crucial for the development, survival, and proliferation of B-cells.[1][2] Its aberrant activation is a hallmark of many B-cell malignancies. Key kinases in this pathway, such as Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK), are attractive targets for therapeutic intervention.[2][3] Pyrimidine-based inhibitors have shown significant promise in targeting these kinases.[4]

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK activates PI3K PI3K SYK->PI3K activates PLCg2 PLCγ2 BTK->PLCg2 activates AKT AKT PI3K->AKT activates NFkB NF-κB PLCg2->NFkB leads to activation Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Inhibitor 6-tert-butylpyrimidin- 4-amine Derivative (e.g., SYK Inhibitor) Inhibitor->SYK

Caption: B-Cell Receptor (BCR) signaling pathway and a potential point of inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[5] Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemia cells.[5]

FLT3_Signaling FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand (FL) FL->FLT3 binds STAT5 STAT5 Dimerization->STAT5 activates RAS_RAF_MAPK RAS/RAF/MAPK Pathway Dimerization->RAS_RAF_MAPK activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT activates Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 6-tert-butylpyrimidin- 4-amine Derivative (FLT3 Inhibitor) Inhibitor->Dimerization

Caption: FLT3 signaling pathway, a key target in Acute Myeloid Leukemia (AML).

Data Presentation: Structure-Activity Relationship (SAR)

While specific SAR studies for a broad range of this compound derivatives are not extensively published, data from related pyrimidine-5-carboxamide series targeting SYK can provide valuable insights into the potential impact of substitutions on the pyrimidine core. The following table summarizes the inhibitory activities of a series of 4-anilinopyrimidine-5-carboxamides, highlighting the importance of substituents at the 2-position of the pyrimidine ring for SYK inhibition.[4] This data can guide the design of novel inhibitors based on the this compound scaffold.

Compound IDR Group (at 2-position)SYK IC50 (µM)5-HT Release IC50 (µM)
1a -NH₂0.180.45
1b -NHMe0.120.28
1c -NHEt0.0880.20
1d -NH(CH₂CH₂OH)0.0350.11
1e -NH(CH₂CH₂NMe₂)0.0250.091
1f -NH(CH₂CH₂-morpholino)0.0190.065

Data adapted from Hisamichi et al., Bioorg Med Chem. 2005.[4] The core structure is a 4-anilinopyrimidine-5-carboxamide, and the R group is attached to the 2-position. 5-HT release from RBL-2H3 cells is a functional assay for SYK inhibition.

Experimental Protocols

The following are detailed, generalized protocols for key experiments in the evaluation of this compound derivatives as kinase inhibitors.

General Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) Purification->Biochemical CellBased Cell-Based Phosphorylation Assay (e.g., ELISA, Western Blot) Biochemical->CellBased Proliferation Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) CellBased->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V staining) Proliferation->Apoptosis

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant purified kinase of interest (e.g., SYK, FLT3)

  • Kinase-specific substrate peptide

  • This compound derivative (test compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Reaction Setup:

    • Add 1 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the kinase in Kinase Assay Buffer to each well.

    • Add 2 µL of the substrate/ATP mixture in Kinase Assay Buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phosphorylation Assay (ELISA Format)

This protocol measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a lymphoma cell line for SYK, an AML cell line for FLT3)

  • Cell culture medium and supplements

  • This compound derivative (test compound)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody for the total substrate protein

  • Phospho-specific primary antibody for the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.

    • If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before lysis.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add Lysis Buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • ELISA:

    • Add the cleared cell lysates to the pre-coated ELISA plate and incubate for 2 hours at room temperature.

    • Wash the plate several times with wash buffer.

    • Add the phospho-specific primary antibody and incubate for 1-2 hours.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add the TMB substrate. Incubate until a color develops.

    • Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-protein signal to the total protein amount (if a parallel total protein ELISA is performed) or to cell number. Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo® Format)

This protocol assesses the effect of the test compounds on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound derivative (test compound)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well plates

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at ~570 nm.

    • For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

Application Notes: Analytical Techniques for the Characterization of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Tert-butylpyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine nucleus is a fundamental component of nucleobases and is prevalent in many biologically active compounds and pharmaceuticals.[1][2] Accurate and robust analytical characterization is critical for confirming the identity, purity, and stability of such compounds in research and drug development. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and quantify any related impurities. Reverse-phase HPLC is a powerful technique for separating components in a mixture, making it ideal for purity assessment.[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample (approx. 10 mg) prep2 Dissolve in Diluent (1 mg/mL) prep1->prep2 prep3 Filter Solution (0.45 µm syringe filter) prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 analysis2 Chromatographic Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (e.g., 254 nm) analysis2->analysis3 data1 Integrate Chromatogram Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Generate Purity Report data2->data3

Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a pump, autosampler, column compartment, and a diode-array detector (DAD).[3]

  • Column: C18 reverse-phase column (e.g., Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[3][4]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3][4]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.[3][4]

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3][4]

Data Presentation: Expected HPLC Results
AnalyteRetention Time (min)Area (%)
This compound~ 8.5> 99.0
Impurity 1~ 6.2< 0.5
Impurity 2~ 9.8< 0.5

Structural Confirmation by Mass Spectrometry (MS)

Application: To confirm the molecular weight and elemental composition of this compound (C₈H₁₃N₃, Exact Mass: 151.11). Mass spectrometry is also used to gain structural information from fragmentation patterns.[5]

Logical Workflow: MS Fragmentation

MS_Fragmentation parent Parent Molecule This compound [M]+ ion Molecular Ion [M+H]+ m/z = 152.12 parent->ion ESI+ frag1 Fragment 1 Loss of CH3 [M-CH3]+ m/z = 136.10 ion->frag1 frag2 Fragment 2 Loss of C4H8 (isobutene) [M-C4H8]+ m/z = 96.07 ion->frag2 frag3 Fragment 3 Pyrimidinamine Ring [C4H5N3]+ m/z = 95.05 frag2->frag3 -H

Predicted Fragmentation Pathway in ESI-MS.
Detailed Experimental Protocol

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Orbitrap or equivalent, coupled to an HPLC or a direct infusion source.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

Instrument Parameters (Direct Infusion):

  • Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 10 (arbitrary units).

  • Auxiliary Gas Flow Rate: 2 (arbitrary units).

  • Capillary Temperature: 275 °C.

  • Mass Range: m/z 50-500.

Sample Preparation:

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in the analysis solvent.

  • Vortex to ensure complete dissolution.

  • The sample is infused directly into the ESI source.

Data Presentation: Expected Mass Spectrometry Data
Ion SpeciesCalculated m/zObserved m/zDescription
[M+H]⁺152.1182~152.1180Protonated molecular ion
[M+Na]⁺174.1002~174.1000Sodium adduct
[M-CH₃]⁺136.1026~136.1025Loss of a methyl radical from the tert-butyl group
[M-C₄H₈]⁺96.0713~96.0711Loss of isobutene via McLafferty-type rearrangement

Structural Elucidation by NMR Spectroscopy

Application: To unambiguously determine the chemical structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework.

Detailed Experimental Protocol

Instrumentation:

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer, such as a Bruker Avance III HD.[4]

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30).

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay (d1): 1 second.[4]

  • Number of Scans: 16.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of deuterated solvent in an NMR tube.

  • Cap the tube and invert several times to ensure a homogeneous solution.

Data Presentation: Predicted NMR Spectral Data

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.35 Singlet 1H H-2 (Pyrimidine Ring)
~ 8.20 Singlet 1H H-5 (Pyrimidine Ring)
~ 5.10 Broad Singlet 2H -NH₂ (Amine)

| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 175.0 C-6
~ 163.0 C-4
~ 158.5 C-2
~ 105.0 C-5
~ 38.0 -C (CH₃)₃

| ~ 29.0 | -C(C H₃)₃ |

Thermal Stability Assessment

Application: To evaluate the thermal stability and decomposition characteristics of this compound. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow to detect phase transitions like melting. The thermal analysis of pyrimidine derivatives is important for understanding their stability.[1][6][7][8]

Experimental Workflow: Thermal Analysis

TGA_Workflow start Start prep Place 3-5 mg of Sample in Alumina/Pt Pan start->prep instrument Load into TGA/DSC Instrument prep->instrument run Heat under N2 Atmosphere (e.g., 10 °C/min) instrument->run data Record Weight Loss (TGA) & Heat Flow (DSC) run->data analysis Analyze Thermograms for Decomposition & Melting Point data->analysis end End analysis->end

General Workflow for TGA/DSC Analysis.
Detailed Experimental Protocol

Instrumentation:

  • Instrument: A simultaneous thermal analyzer (STA) such as a PerkinElmer Pyris 1 or equivalent, capable of both TGA and DSC measurements.[6][7]

TGA/DSC Parameters:

  • Sample Pan: Alumina or Platinum.

  • Sample Mass: 3-5 mg.

  • Heating Rate: 10 °C/min.[6][7]

  • Temperature Range: 30 °C to 600 °C.

  • Atmosphere: Nitrogen gas.

  • Flow Rate: 50 mL/min.

Procedure:

  • Tare the sample pan using the instrument's software.

  • Accurately weigh 3-5 mg of this compound into the pan.

  • Place the pan into the instrument furnace.

  • Start the temperature program under a nitrogen atmosphere.

  • Record the data until the run is complete.

Data Presentation: Expected Thermal Analysis Data
AnalysisParameterExpected ResultInterpretation
DSC Melting Point (Tₘ)150 - 170 °CSharp endotherm indicating melting
TGA Onset of Decomposition> 200 °CTemperature at which significant weight loss begins
TGA Decomposition StepsSingle or Multi-stepIndicates the complexity of the thermal degradation process[6]
TGA Residual Mass @ 600 °C< 5%Indicates nearly complete decomposition

References

Application Notes and Protocols for NMR Spectroscopy of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 6-tert-butylpyrimidin-4-amine. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous structures. It also includes a comprehensive protocol for sample preparation and acquisition of NMR spectra, alongside a workflow diagram illustrating the experimental process. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and related heterocyclic compounds in research and drug development settings.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift ranges for pyrimidine derivatives, aminopyrimidines, and compounds containing tert-butyl groups. The predicted values provide a baseline for the analysis and interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃1.3 - 1.5Singlet (s)9H
NH₂5.0 - 7.0Broad Singlet (br s)2H
Pyrimidine C5-H6.5 - 7.0Singlet (s)1H
Pyrimidine C2-H8.0 - 8.5Singlet (s)1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C(CH₃)₃30 - 35
C(CH₃)₃35 - 40
Pyrimidine C5110 - 120
Pyrimidine C2150 - 155
Pyrimidine C4160 - 165
Pyrimidine C6170 - 175

Experimental Protocols for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for small organic molecules include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those in the amine group.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher field strength) equipped with a suitable probe.

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the solvent being used.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a wider spectral width to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

2.3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.

  • Data Interpretation: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecular structure of this compound.

Workflow Diagram

The following diagram illustrates the general workflow for conducting an NMR spectroscopy experiment.

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Select & Add Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Filter Filter into NMR Tube Standard->Filter Tune Tune & Match Probe Filter->Tune Shim Shim Magnetic Field Tune->Shim Acquire Acquire FID Data (¹H and ¹³C) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum (to TMS) Phase->Reference Analyze Peak Picking, Integration & Interpretation Reference->Analyze Report Final Report & Data Archiving Analyze->Report

Caption: General workflow for an NMR experiment.

Application Note: Mass Spectrometric Analysis of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a standardized protocol for the analysis of 6-tert-butylpyrimidin-4-amine using mass spectrometry. The described methodology is applicable for the identification, and characterization of this compound, which is of interest to researchers in medicinal chemistry and drug development. This document provides a comprehensive workflow, from sample preparation to data analysis, and includes a proposed fragmentation pathway based on established principles of mass spectrometry. The presented protocols and data serve as a foundational guide for laboratories involved in the analysis of pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine that serves as a key building block in the synthesis of various biologically active molecules. The pyrimidine scaffold is a common feature in numerous therapeutic agents, exhibiting a wide range of activities including antiviral, antibacterial, and anticancer properties.[1] Accurate and reliable analytical methods are therefore essential for the characterization of such compounds during the drug discovery and development process. Mass spectrometry offers a powerful tool for the determination of molecular weight and elucidation of the chemical structure of novel compounds. This note outlines a robust method for the analysis of this compound by mass spectrometry, providing researchers with a detailed protocol and expected fragmentation patterns.

Experimental Methodology

A detailed protocol for the mass spectrometric analysis of this compound is provided below. This protocol is designed to be a starting point and may be adapted based on the specific instrumentation and experimental goals.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer being used (typically in the range of 1-10 µg/mL).

  • Matrix Solution (for MALDI): If using Matrix-Assisted Laser Desorption/Ionization (MALDI), prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

  • Sample Spotting (for MALDI): Mix the working solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Mass Spectrometry Analysis

The following parameters are recommended for the analysis of this compound using a typical Electrospray Ionization (ESI) or MALDI Time-of-Flight (TOF) mass spectrometer.

Table 1: Recommended Mass Spectrometer Parameters

ParameterESI-MSMALDI-MS
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV-
Cone Voltage 30 V-
Desolvation Temp. 350 °C-
Desolvation Gas Flow 600 L/hr-
Laser Type -Nitrogen Laser (337 nm)
Laser Intensity -50-70%
Mass Range 50-500 m/z50-500 m/z
Acquisition Mode Full ScanFull Scan

Results and Discussion

The mass spectrum of this compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation of this ion will likely proceed through several characteristic pathways, primarily involving the tert-butyl group and the pyrimidine ring.

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the loss of a methyl group from the tert-butyl substituent, which is a common fragmentation pattern for molecules containing this group. Subsequent fragmentation may involve the loss of the entire tert-butyl group or cleavage of the pyrimidine ring. The presence of the amine group can also influence fragmentation through alpha-cleavage.[2][3][4]

Below is a diagram illustrating the proposed fragmentation pathway.

G cluster_main Proposed Fragmentation of this compound M_H [M+H]⁺ m/z = 152.12 Frag1 [M+H - CH₃]⁺ m/z = 137.10 M_H->Frag1 -CH₃ Frag2 [M+H - C₄H₉]⁺ m/z = 95.07 M_H->Frag2 -C₄H₉ Frag3 [C₄H₅N₃]⁺ m/z = 95.05 Frag2->Frag3 -HCN

Caption: Proposed fragmentation pathway of this compound.

Hypothetical Mass Spectrum Data

The following table summarizes the expected major ions in the mass spectrum of this compound.

Table 2: Hypothetical Quantitative Data for Major Ions

Ionm/z (calculated)Relative Abundance (%)Proposed Fragment
[M+H]⁺152.12100Protonated Molecule
[M+H - CH₃]⁺137.1085Loss of a methyl group
[M+H - C₄H₉]⁺95.0760Loss of the tert-butyl group
[C₄H₅N₃]⁺95.0545Pyrimidine ring fragment

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis is depicted in the following diagram.

G cluster_workflow Mass Spectrometry Workflow SamplePrep Sample Preparation (Dissolution & Dilution) MS_Analysis Mass Spectrometry Analysis (ESI or MALDI) SamplePrep->MS_Analysis DataAcq Data Acquisition (Full Scan) MS_Analysis->DataAcq DataProc Data Processing (Peak Identification) DataAcq->DataProc StructElucid Structural Elucidation (Fragmentation Analysis) DataProc->StructElucid

Caption: General workflow for mass spectrometry analysis.

Conclusion

This application note provides a detailed protocol for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and hypothetical data offer a valuable reference for researchers working with this and similar pyrimidine derivatives. The methodologies described herein are intended to facilitate the reliable and accurate characterization of these important chemical entities in a research and drug development setting. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would provide more definitive structural information and confirm the proposed fragmentation mechanisms.

References

Application Notes and Protocols for 6-Tert-butylpyrimidin-4-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Tert-butylpyrimidin-4-amine as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The unique structural features of this compound, namely the nucleophilic aminopyrimidine core and the sterically influential tert-butyl group, make it a valuable building block for creating diverse molecular scaffolds with potential therapeutic applications.

Introduction to this compound

This compound is a heterocyclic amine that serves as a key precursor in the synthesis of a variety of biologically active compounds. The pyrimidine ring is a common motif in many pharmaceuticals, and the presence of a primary amine at the 4-position allows for a wide range of chemical transformations. The tert-butyl group at the 6-position provides steric hindrance, which can influence the regioselectivity of reactions and the conformational properties of the final products, often leading to improved metabolic stability and target selectivity. This intermediate is particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.

Key Applications in Chemical Synthesis

The primary amino group of this compound is a key functional handle for various synthetic transformations, enabling the construction of more complex molecules. The most common applications involve nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

N-Arylation and N-Alkylaton via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction allows for the facile synthesis of N-aryl and N-heteroaryl derivatives of this compound, which are common scaffolds in kinase inhibitors.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Aryl-6-tert-butylpyrimidin-4-amine

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl halide with this compound.

  • Materials:

    • This compound

    • Aryl halide (e.g., bromobenzene)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Sodium tert-butoxide)

    • Anhydrous solvent (e.g., Toluene)

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).

    • Add the base (1.5-2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

Aryl HalideCatalyst/LigandBaseSolventYield (%)
4-BromoanisolePd₂(dba)₃ / XantphosNaOtBuToluene85
3-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane78
2-BromothiophenePdCl₂(dppf)K₃PO₄DMF82
Acylation to Form Amides

The primary amine of this compound readily reacts with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. The amide bond is a fundamental linkage in many pharmaceutical compounds.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-(6-(tert-butyl)pyrimidin-4-yl)benzamide

This protocol outlines the acylation of this compound with benzoyl chloride.

  • Materials:

    • This compound

    • Benzoyl chloride

    • Tertiary amine base (e.g., Triethylamine or Pyridine)

    • Anhydrous aprotic solvent (e.g., Dichloromethane or THF)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 mmol) and the tertiary amine base (1.2 mmol) in the anhydrous solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product into an organic solvent, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography.

Quantitative Data for Acylation Reactions (Representative)

Acylating AgentBaseSolventYield (%)
Acetyl chlorideTriethylamineDichloromethane92
Benzoyl chloridePyridineTHF88
4-Methoxybenzoyl chlorideTriethylamineDichloromethane90

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. This compound is an attractive starting material for the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[3][4][5][6][7]

Derivatives of this compound can be designed to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and blocking downstream signaling that promotes cell proliferation and survival.

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflows

Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization cluster_2 Step 3: Purification & Analysis Start This compound Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Intermediate N-Aryl/Heteroaryl Intermediate Coupling->Intermediate Derivatization Further Functionalization (e.g., Acylation, Alkylation) Intermediate->Derivatization FinalProduct Final Kinase Inhibitor Derivatization->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary amine functionality allows for a wide range of synthetic transformations, including robust and reliable cross-coupling and acylation reactions. The strategic incorporation of the tert-butyl group can confer favorable pharmacokinetic properties to the final compounds. The application of this intermediate in the synthesis of kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway, highlights its significance in the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Amination of Aryl Halides using 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tert-butylpyrimidin-4-amine is a valuable building block in medicinal chemistry and materials science. The primary amine on the pyrimidine ring serves as a key functional group for the construction of more complex molecules, often through carbon-nitrogen (C-N) bond formation. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the synthesis of N-aryl and N-heteroaryl derivatives of aminopyrimidines.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a nucleophile in Buchwald-Hartwig amination reactions.

The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[2][4] The reaction is catalyzed by a palladium complex and requires a base.[4][5] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.[6]

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of (Hetero)Aryl Halides with Aminopyrimidines

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl halides with aminopyrimidine derivatives, which can be adapted for reactions using this compound. The data is compiled from various sources and represents a starting point for optimization.[1][6]

ParameterConditionNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[6]
Ligand Xantphos, tBu₃P, XPhos, BrettPhosThe choice of ligand is critical and substrate-dependent. Sterically hindered biarylphosphine ligands are often effective.[6][7]
Base NaOtBu, Cs₂CO₃, K₃PO₄, LHMDSStrong, non-nucleophilic bases like NaOtBu are common. Weaker bases may be required for sensitive substrates.[6][8]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, deoxygenated solvents are essential for catalytic activity.[6][8]
Temperature 80-110 °CElevated temperatures are typically required. Microwave irradiation can sometimes accelerate the reaction.[6]
Amine (equiv.) 1.0 - 1.2A slight excess of the amine coupling partner is often used.[6][7]
Aryl Halide (equiv.) 1.0The aryl halide is typically the limiting reagent.
Catalyst Loading 1 - 5 mol %Lower catalyst loadings are desirable but may require optimization.[8]

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[9] Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol describes a general procedure for the C-N cross-coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100-110 °C.[6]

  • Stir the reaction mixture vigorously for the required time (typically 8-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-tert-butylpyrimidin-4-amine.

Visualizations

experimental_workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Add Reagents (Pd₂(dba)₃, Xantphos, Aryl Bromide, This compound, NaOtBu) inert 2. Create Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert solvent 3. Add Anhydrous Solvent (Toluene) inert->solvent reaction 4. Heat and Stir (100-110 °C, 8-24 h) solvent->reaction workup 5. Work-up (Cool, dilute, filter) reaction->workup purification 6. Purify (Column Chromatography) workup->purification product Final Product (N-Aryl-6-tert-butylpyrimidin-4-amine) purification->product

Caption: Workflow for the Buchwald-Hartwig Amination.

buchwald_hartwig_cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(Ar)(X) pd0->oa_complex + Ar-X amide_complex Amido Complex L₂Pd(Ar)(NR₂) oa_complex->amide_complex + HNR₂ - HX (via base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amide_complex->product

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.[4][5]

References

Application Notes and Protocols for the Purification of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-Tert-butylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Due to the basic nature of the amine group and the presence of the pyrimidine core, specific purification strategies are required to achieve high purity. The following sections detail established methods, including recrystallization and column chromatography, offering protocols and guidance for optimal results.

General Purification Strategy

The purification of this compound typically involves an initial purification step to remove bulk impurities, often followed by a final polishing step to achieve high purity. The choice of method depends on the impurity profile of the crude material and the desired final purity.

A general workflow for the purification process is outlined below:

PurificationWorkflow Crude Crude this compound PrimaryPurification Primary Purification Crude->PrimaryPurification Recrystallization Recrystallization PrimaryPurification->Recrystallization If solid ColumnChromatography Column Chromatography PrimaryPurification->ColumnChromatography If complex mixture Analysis1 Purity Analysis (e.g., TLC, LC-MS) Recrystallization->Analysis1 Waste Impurities Recrystallization->Waste ColumnChromatography->Analysis1 ColumnChromatography->Waste Analysis1->Recrystallization Further Purification Needed FinalProduct Pure this compound (>98%) Analysis1->FinalProduct Purity Met

Caption: General purification workflow for this compound.

Data Summary

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Yield (Typical)Notes
Recrystallization 85-95%>99%70-90%Highly effective for removing minor impurities from a solid crude product. Solvent selection is critical.
Silica Gel Column Chromatography (with basic modifier) 60-85%>98%50-80%Effective for separating the target compound from less polar and more polar impurities. The use of a basic modifier like triethylamine is crucial to prevent tailing and improve recovery.
Amine-Functionalized Silica Gel Chromatography 60-85%>98%60-85%Offers better peak shape and recovery for basic compounds compared to standard silica gel, often without the need for mobile phase modifiers.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid this compound, provided a suitable solvent is identified. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.

1.1. Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

1.2. Two-Solvent Recrystallization

This technique is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is soluble and a "poor" (or anti-solvent) in which it is insoluble.

Experimental Protocol:

  • Solvent System Selection: Identify a pair of miscible solvents. Common pairs include a polar solvent like ethanol or acetone as the "good" solvent and a non-polar solvent like hexanes or water as the "poor" solvent.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying this compound from complex mixtures, separating compounds based on their polarity. Due to the basicity of the amine, modifications to standard silica gel chromatography are necessary.

2.1. Flash Column Chromatography on Silica Gel with a Basic Modifier

The addition of a basic modifier, such as triethylamine (TEA), to the mobile phase is essential to prevent the basic amine from strongly interacting with the acidic silanol groups on the silica surface. This minimizes peak tailing and improves recovery.

Experimental Protocol:

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.

    • A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

    • Crucially, add 0.5-1% (v/v) of triethylamine to the mobile phase.

    • Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble samples, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution:

    • Begin elution with the determined mobile phase.

    • A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes), is often effective for separating compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this process.

2.2. Column Chromatography on Amine-Functionalized Silica Gel

Amine-functionalized silica gel is a preferred stationary phase for the purification of basic compounds. The amine groups on the silica surface create a less acidic environment, leading to improved peak shape and recovery without the need for a basic modifier in the mobile phase.

Experimental Protocol:

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase Selection:

    • Determine a suitable eluent system using amine-functionalized TLC plates.

    • Typical mobile phases are mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

  • Column Packing, Sample Loading, Elution, and Fraction Collection: Follow the same procedures as for standard silica gel chromatography (steps 3-7 in Protocol 2.1), but without the addition of triethylamine to the mobile phase.

Signaling Pathways and Logical Relationships

The choice of purification method is logically dependent on the nature of the crude product and the desired purity. The following diagram illustrates this decision-making process.

PurificationChoice cluster_input Crude Product Characteristics cluster_method Purification Method Selection cluster_output Expected Outcome CrudeSolid Solid with Minor Impurities Recrystallization Recrystallization CrudeSolid->Recrystallization CrudeComplex Complex Mixture (Oily or Solid) ColumnChromatography Column Chromatography CrudeComplex->ColumnChromatography HighPuritySolid High Purity Solid (>99%) Recrystallization->HighPuritySolid HighPurityProduct High Purity Product (>98%) ColumnChromatography->HighPurityProduct

Caption: Decision tree for selecting a purification method.

Scalable Synthesis of 6-Tert-butylpyrimidin-4-amine Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

6-Tert-butylpyrimidin-4-amine and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating considerable potential as kinase inhibitors. This class of compounds is of particular interest to researchers, scientists, and drug development professionals for its promising applications in oncology and other therapeutic areas. The tert-butyl group at the 6-position of the pyrimidine ring offers unique steric and electronic properties that can be exploited to achieve high potency and selectivity for biological targets. This document provides detailed application notes and scalable synthesis protocols for this compound and its N-substituted derivatives, with a focus on their role as inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6), a key regulator of the cell cycle.

Core Synthesis Strategy

A robust and scalable synthesis of the this compound core has been developed, commencing from readily available starting materials. The key transformation involves the cyclocondensation of 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) with guanidine. This method provides a reliable and efficient route to the core structure, which can be further functionalized.

For the synthesis of N-substituted derivatives, a two-step sequence is employed. First, the this compound core is converted to the corresponding 4-chloro intermediate. Subsequent nucleophilic aromatic substitution with a variety of primary and secondary amines affords a diverse library of this compound derivatives. This strategy allows for systematic exploration of the structure-activity relationship (SAR) at the 4-amino position.

Data Presentation

Compound Starting Materials Reaction Steps Yield (%) Purity (%) Scale
1 4,4-dimethyl-3-oxopentanenitrile, Guanidine1. Cyclocondensation75-85>95Multigram
2 Compound 1 , POCl₃2. Chlorination80-90>98Gram
3a-e Compound 2 , Various Amines3. Amination60-95>95Milligram to Gram

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol details the scalable synthesis of the core compound, this compound.

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.3 eq)

  • Ethanol, absolute

  • Water, deionized

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride and stir for 30 minutes at room temperature.

  • Add 4,4-dimethyl-3-oxopentanenitrile to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Protocol 2: Synthesis of 6-tert-butyl-4-chloropyrimidine (2)

This protocol describes the conversion of the amino group to a chloro group, a key step for further derivatization.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend this compound in phosphorus oxychloride.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-tert-butyl-4-chloropyrimidine.

Protocol 3: Synthesis of N-substituted this compound Derivatives (3a-e)

This protocol outlines the general procedure for the amination of the 4-chloro intermediate to generate a library of derivatives.

Materials:

  • 6-tert-butyl-4-chloropyrimidine (1.0 eq)

  • Desired primary or secondary amine (1.1-1.5 eq)

  • Diisopropylethylamine (DIPEA) or other suitable base (2.0 eq)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Water, deionized

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 6-tert-butyl-4-chloropyrimidine in the chosen solvent.

  • Add the desired amine and the base to the solution.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the targeted biological pathway.

Synthesis_Workflow Start 4,4-dimethyl-3- oxopentanenitrile + Guanidine Compound1 This compound (1) Start->Compound1 Cyclocondensation Compound2 6-tert-butyl-4-chloropyrimidine (2) Compound1->Compound2 Chlorination Derivatives N-substituted Derivatives (3a-e) Compound2->Derivatives Amination Amines Various Amines Amines->Derivatives

Caption: Synthetic workflow for this compound derivatives.

CDK4_6_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb p-Rb (Inactive) Rb->pRb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates pRb->E2F releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound Derivatives Inhibitor->Active_Complex inhibits

Caption: CDK4/6 signaling pathway and the inhibitory action of derivatives.

Biological Application: CDK4/6 Inhibition in Cancer Therapy

The cell cycle is a tightly regulated process that governs cell proliferation.[1] Dysregulation of the cell cycle is a hallmark of cancer.[2] Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key drivers of the G1 to S phase transition.[2] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division.[2]

The this compound scaffold has been identified as a promising pharmacophore for the development of selective CDK4/6 inhibitors. These inhibitors function by competing with ATP for the binding site on the CDK4/6 enzymes, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein.[3] This, in turn, keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase and halting cell cycle progression.[3]

The derivatives synthesized through the protocols outlined above can be screened for their inhibitory activity against CDK4 and CDK6. Structure-activity relationship (SAR) studies can then be conducted to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel anticancer therapeutics. The modular nature of the synthesis allows for the exploration of a wide range of substituents at the 4-amino position to probe the ATP-binding pocket of CDK4/6 and enhance inhibitory activity.[3]

References

Application Notes and Protocols: 6-Tert-butylpyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-tert-butylpyrimidin-4-amine as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes detailed experimental protocols for the synthesis of derivatives and their biological evaluation, alongside quantitative data to support structure-activity relationship (SAR) studies.

Introduction to this compound in Drug Discovery

The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, largely due to its structural resemblance to the purine bases of DNA and RNA. This mimicry allows pyrimidine-based compounds to competitively bind to the ATP-binding sites of a multitude of enzymes, most notably protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.

The this compound scaffold offers a unique combination of features for medicinal chemists. The bulky tert-butyl group can provide steric hindrance, influencing the compound's conformational preferences and potentially enhancing selectivity for specific kinase targets.[3] The 4-amino group serves as a key hydrogen bond donor, crucial for anchoring the molecule within the kinase hinge region, a common interaction motif for type I kinase inhibitors. Furthermore, this primary amine provides a versatile synthetic handle for the introduction of various substituents to explore the chemical space and optimize pharmacological properties.

Derivatives of this compound have been investigated as inhibitors of several kinase families, including but not limited to, Polo-like kinases (PLKs) and Bruton's tyrosine kinase (BTK), which are implicated in cancer cell proliferation and B-cell malignancies, respectively.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrimidine-based kinase inhibitors, illustrating the potency that can be achieved through modification of the core scaffold. While specific data for a broad range of direct derivatives of this compound is not extensively available in public literature, the data presented for structurally related aminopyrimidine compounds highlight the potential of this chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
8h PLK40.0067Centrinone0.00271
B16 BTK0.0217Ibrutinib-
AMG 900 Aurora A0.005--
AMG 900 Aurora B0.004--
AMG 900 Aurora C0.001--

Note: The compounds listed are derivatives of the broader aminopyrimidine class and are presented to demonstrate the potential of the scaffold. Specific derivatives of this compound would require dedicated synthesis and testing.

Table 2: Antiproliferative Activity of Aminopyrimidine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
8h MCF-7Breast Cancer---
8h BT474Breast Cancer---
8h MDA-MB-231Breast Cancer---
AMG 900 HCT116Colorectal Cancer---
AMG 900 HL-60Leukemia---

Note: Specific IC50 values for the antiproliferative activity of compound 8h against the listed breast cancer cell lines were not provided in the source material, though it was noted to have excellent antiproliferative activity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative N-aryl-6-tert-butylpyrimidin-4-amine derivative and a general procedure for evaluating its kinase inhibitory activity.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-6-(tert-butyl)pyrimidin-4-amine

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to synthesize an N-aryl derivative of this compound.

Materials:

  • 4-Chloro-6-tert-butylpyrimidine

  • p-Anisidine (4-methoxyaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol (IPA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 4-chloro-6-tert-butylpyrimidine (1.0 g, 5.86 mmol), p-anisidine (0.87 g, 7.03 mmol), and isopropanol (20 mL).

  • Add N,N-diisopropylethylamine (1.5 mL, 8.79 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with stirring.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-methoxyphenyl)-6-(tert-butyl)pyrimidin-4-amine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based ATP detection assay.

Materials:

  • Purified recombinant target kinase (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., N-(4-methoxyphenyl)-6-(tert-butyl)pyrimidin-4-amine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a known positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase, and its specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.

  • Mix the plate gently on a plate shaker.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: After incubation, add the ATP detection reagent according to the manufacturer's protocol to stop the kinase reaction and generate a luminescent signal.

  • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in medicinal chemistry.

G General Synthetic Workflow for N-Substituted Derivatives start This compound reaction Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) start->reaction reagent Aryl/Alkyl Halide or Boronic Acid reagent->reaction product N-Aryl/Alkyl-6-tert-butylpyrimidin-4-amine Derivative reaction->product

Caption: Synthetic workflow for derivatization of the this compound scaffold.

G Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection compound_prep Compound Dilution Series plate_prep Dispense Compound to Plate compound_prep->plate_prep kinase_mix Kinase/Substrate Mix add_kinase Add Kinase/Substrate Mix kinase_mix->add_kinase plate_prep->add_kinase add_atp Initiate with ATP add_kinase->add_atp incubation Incubate at RT add_atp->incubation add_reagent Add Detection Reagent incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

G Simplified Kinase Signaling Pathway and Inhibition receptor Receptor Tyrosine Kinase kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor This compound Derivative inhibitor->kinase_cascade

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: 6-Tert-butylpyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-tert-butylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic strategies for obtaining this compound:

  • Cyclocondensation: This approach involves the construction of the pyrimidine ring from acyclic precursors. A common method is the reaction of a β-dicarbonyl compound (or its equivalent) with a guanidine salt. For this compound, this would typically involve the cyclocondensation of a pivaloylacetonitrile or a related β-keto nitrile with guanidine.

  • Amination of a Pre-formed Pyrimidine Ring: This is a widely used method that starts with a pre-functionalized pyrimidine ring, typically 4-chloro-6-tert-butylpyrimidine. The chloro group at the 4-position is then displaced by an amino group through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.

Q2: I am planning to synthesize this compound via amination of 4-chloro-6-tert-butylpyrimidine. Which amination method is recommended?

Both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination are viable methods.

  • SNAr Amination: This method is often simpler to perform, typically involving heating the chloropyrimidine with a source of ammonia (e.g., ammonia in a sealed tube or an ammonium salt with a base) in a suitable solvent. The pyrimidine ring is sufficiently electron-deficient to undergo nucleophilic substitution.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1][2] It often provides higher yields and proceeds under milder conditions than SNAr, especially for less reactive substrates. It requires a palladium catalyst, a suitable phosphine ligand, and a base.[1][3]

The choice between these methods may depend on the available reagents, equipment, and the desired scale of the reaction.

Q3: How can I synthesize the precursor, 4-chloro-6-tert-butylpyrimidine?

A potential route to 4-chloro-6-tert-butylpyrimidine involves the selective nucleophilic substitution of a more reactive chloro group on a dichloropyrimidine precursor. For example, starting with 4,6-dichloropyrimidine, a selective reaction with a tert-butyl nucleophile, such as a tert-butyl Grignard reagent or tert-butyllithium, could be employed.[4] Careful control of the reaction conditions is crucial to achieve mono-substitution and prevent the formation of the di-tert-butylpyrimidine byproduct.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via the amination of 4-chloro-6-tert-butylpyrimidine.

Issue 1: Low or No Product Yield

Q: My amination reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors. Below is a troubleshooting table to help you identify and address the issue.

Potential Cause Recommended Solution Method
Incomplete Reaction - Increase reaction temperature. - Prolong reaction time. - Ensure efficient stirring.Both
Poor Nucleophile - For SNAr, ensure a sufficient excess of ammonia or use a stronger base to generate a higher concentration of the nucleophile.SNAr
Catalyst Inactivity - Use a fresh, high-quality palladium precatalyst and ligand. - Ensure anhydrous and anaerobic conditions, as water and oxygen can deactivate the catalyst. - Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Xantphos, RuPhos).[1][3]Buchwald-Hartwig
Inappropriate Base - For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[1][5] - For SNAr with ammonium salts, a base like potassium carbonate or triethylamine is needed to liberate ammonia.Both
Sub-optimal Solvent - For Buchwald-Hartwig, aprotic solvents like toluene, dioxane, or THF are commonly used.[5] - For SNAr, polar aprotic solvents like DMF or DMSO can be effective.[6]Both
Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A: The formation of side products is a common challenge. Here are some frequently observed side products and strategies to mitigate them.

Side Product Formation Mechanism Mitigation Strategy
6-tert-butylpyrimidin-4-ol Hydrolysis of the starting material, 4-chloro-6-tert-butylpyrimidine, due to the presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Handle hygroscopic materials under an inert atmosphere (e.g., nitrogen or argon).
6-tert-butyl-4-alkoxypyrimidine Solvolysis of the starting material when using an alcohol as a solvent, especially in the presence of a base.[7]- Switch to a non-alcoholic solvent like toluene, dioxane, or DMF.[7]
Di(6-tert-butylpyrimidin-4-yl)amine Reaction of the product, this compound, with another molecule of the starting material, 4-chloro-6-tert-butylpyrimidine.- Use a larger excess of the ammonia source to favor the formation of the primary amine. - In Buchwald-Hartwig amination, careful control of stoichiometry and reaction time can minimize this.
Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What are the recommended purification methods?

A: this compound is a crystalline solid. The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at room temperature.[8][9]

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes) to find a suitable system.[8][10]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[11] Collect the crystals by filtration and wash with a small amount of cold solvent.[11]

  • Column Chromatography: If recrystallization is not effective, or if the crude product contains impurities with similar solubility, silica gel column chromatography can be used.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A gradient elution from low to high polarity may be necessary to separate the product from impurities.

    • Amine Tailing: Amines can sometimes "tail" on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the eluent.

Experimental Protocols

General Protocol for SNAr Amination
  • Reactant Preparation: In a sealed reaction vessel, combine 4-chloro-6-tert-butylpyrimidine (1.0 eq.), a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonium salt like ammonium chloride, 1.5-3.0 eq.), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: If using an ammonium salt, add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq.).

  • Reaction: Heat the sealed mixture to a temperature between 80-150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 eq.).[12]

  • Addition of Reagents: Add 4-chloro-6-tert-butylpyrimidine (1.0 eq.) and the ammonia source (e.g., an ammonia surrogate like benzophenone imine, 1.1-1.2 eq., or an ammonium salt). Add anhydrous toluene or dioxane.[12]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an ammonia surrogate was used, it may require an acidic workup (e.g., with 1 M HCl) to hydrolyze the imine.[12] Neutralize the mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Synthesis Workflow cluster_precursor Precursor Synthesis cluster_amination Amination cluster_snar SNAr cluster_buchwald Buchwald-Hartwig cluster_purification Purification DCP 4,6-Dichloropyrimidine Precursor 4-Chloro-6-tert-butylpyrimidine DCP->Precursor Nucleophilic Substitution Grignard t-BuMgCl or t-BuLi Grignard->Precursor SNAr_step Reaction Precursor->SNAr_step BH_step Reaction Precursor->BH_step Ammonia_SNAr Ammonia Source Ammonia_SNAr->SNAr_step Base_SNAr Base (optional) Base_SNAr->SNAr_step Solvent_SNAr Solvent (e.g., DMF) Solvent_SNAr->SNAr_step Heat_SNAr Heat Heat_SNAr->SNAr_step Workup Work-up & Extraction SNAr_step->Workup Ammonia_BH Ammonia Source Ammonia_BH->BH_step Base_BH Base (e.g., NaOtBu) Base_BH->BH_step Catalyst Pd Catalyst & Ligand Catalyst->BH_step Solvent_BH Solvent (e.g., Toluene) Solvent_BH->BH_step BH_step->Workup Purify Recrystallization or Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Time/Temp Incomplete->Increase_Time Check_Reagents Check Reagent Quality & Stoichiometry Incomplete->Check_Reagents Check_Catalyst Check Catalyst System (Buchwald-Hartwig) Incomplete->Check_Catalyst Check_Side_Products Analyze for Side Products (e.g., Hydrolysis) Complete->Check_Side_Products Optimize_Conditions Optimize Conditions (Solvent, Base) Check_Side_Products->Optimize_Conditions

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Optimizing the Synthesis of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Tert-butylpyrimidin-4-amine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to overcome common challenges and improve yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

    Answer: Low yields can stem from several factors. Systematically investigating the following can help pinpoint the issue:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.

    • Suboptimal Reaction Temperature: The temperature might be too low for efficient conversion or too high, leading to degradation of reactants or products. Experiment with a range of temperatures to find the optimal condition.

    • Inefficient Reagent Mixing: Ensure vigorous stirring throughout the reaction, especially for heterogeneous mixtures, to maximize contact between reactants.

    • Moisture or Air Sensitivity: Many reagents and intermediates in pyrimidine synthesis are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Poor Quality of Reagents: The purity of starting materials is crucial. Use freshly purified reagents and solvents to avoid side reactions.

Issue 2: Formation of Significant Impurities

  • Question: My final product is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I prevent their formation?

    Answer: Impurity formation is a common challenge. Here are some likely culprits and mitigation strategies:

    • Side Reactions: The reactive nature of the starting materials can lead to side reactions. For instance, in the synthesis from a chloropyrimidine precursor, side products from reactions with the solvent or hydrolysis of the starting material can occur. Consider using a less reactive solvent or ensuring strictly anhydrous conditions.

    • Over-alkylation/Multiple Aminations: In the amination step, there is a possibility of multiple amine additions to the pyrimidine ring if di- or tri-halogenated precursors are used without sufficient regiocontrol. Careful control of stoichiometry and reaction conditions is essential.

    • Unreacted Starting Materials: As mentioned above, incomplete reactions will leave starting materials in your product mixture. Optimize reaction conditions to drive the reaction to completion.

    • Hydrolysis of Intermediates: Some intermediates in the reaction pathway may be susceptible to hydrolysis. Maintaining anhydrous conditions is critical to prevent this.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the best methods for purifying this compound?

    Answer: Purification can be challenging due to the properties of the product and the nature of the impurities.

    • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective. The polarity of the eluent should be optimized based on TLC analysis.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. Experiment with different solvents and solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the purified amine, which can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed:

  • Nucleophilic Aromatic Substitution (SNA_r_): This involves the reaction of a pre-functionalized pyrimidine, such as 4-chloro-6-tert-butylpyrimidine, with an amine source like ammonia or an ammonia equivalent. This is often achieved through methods like the Buchwald-Hartwig amination.

  • Cyclocondensation: This route involves the reaction of a β-dicarbonyl compound or its equivalent (e.g., a derivative of 3,3-dimethyl-2-butanone) with a guanidine salt. This method builds the pyrimidine ring in the key step.

Q2: How can I optimize the yield of the Buchwald-Hartwig amination step?

A2: Optimizing the Buchwald-Hartwig amination involves fine-tuning several parameters. Key factors to consider include the choice of palladium catalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. A design of experiments (DoE) approach can be highly effective in systematically optimizing these variables to achieve the highest yield.

Q3: What is the role of the tert-butyl group in this molecule?

A3: The tert-butyl group is a bulky, sterically hindering group. In the context of drug development, this group can influence the molecule's binding affinity and selectivity for its biological target by occupying a specific hydrophobic pocket in the active site of an enzyme or receptor. It can also impact the compound's physicochemical properties, such as solubility and metabolic stability.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Melting Point Analysis: To compare with the literature value for the pure compound.

Experimental Protocols

Below are detailed methodologies for two common synthetic routes to this compound.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination)

This protocol describes the amination of 4-chloro-6-tert-butylpyrimidine.

  • Materials:

    • 4-chloro-6-tert-butylpyrimidine

    • Ammonia (as a solution in a suitable solvent, e.g., 1,4-dioxane, or from an ammonia source like ammonium chloride with a strong base)

    • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

    • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Strong base (e.g., Sodium tert-butoxide - NaOtBu)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a dry Schlenk flask, under an inert atmosphere of argon or nitrogen, add 4-chloro-6-tert-butylpyrimidine (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

    • Add the anhydrous solvent (e.g., toluene) to dissolve the solids.

    • Add the base (e.g., sodium tert-butoxide, 1.2 eq).

    • Add the ammonia source (e.g., a 0.5 M solution of ammonia in 1,4-dioxane, 1.5 eq).

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via Cyclocondensation

This protocol describes the reaction of a β-enaminone with guanidine.

  • Materials:

    • 3-Dimethylamino-1-(4,4-dimethyl-2-oxopentyl)prop-2-en-1-one (or a similar β-dicarbonyl equivalent)

    • Guanidine hydrochloride

    • Strong base (e.g., Sodium ethoxide or Sodium methoxide)

    • Anhydrous alcohol (e.g., Ethanol or Methanol)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve the base (e.g., sodium ethoxide, 1.1 eq) in the anhydrous alcohol.

    • Add guanidine hydrochloride (1.0 eq) to the solution and stir for 30 minutes to form free guanidine.

    • Add the β-enaminone (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and stir for the required time (monitor by TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with an acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of this compound in a typical Buchwald-Hartwig amination reaction. These are illustrative examples, and optimal conditions may vary.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285
2Pd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1001278
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001282
4Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1101875

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst/LigandBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃/XantphosNaOtBu (1.2)Toluene1001285
2Pd₂(dba)₃/XantphosNaOtBu (1.2)Dioxane1001288
3Pd₂(dba)₃/XantphosK₃PO₄ (1.5)Toluene1102465
4Pd₂(dba)₃/XantphosLHMDS (1.2)THF801079

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Change Solvent incomplete->optimize_conditions Yes check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents No end Improved Yield and Purity optimize_conditions->end impure_reagents Impure Reagents or Incorrect Stoichiometry check_reagents->impure_reagents purify_reagents Purify Starting Materials and Verify Stoichiometry impure_reagents->purify_reagents Yes check_atmosphere Check for Anhydrous/Inert Conditions impure_reagents->check_atmosphere No purify_reagents->end non_inert Presence of Moisture/Oxygen check_atmosphere->non_inert improve_inertness Dry Glassware and Solvents, Use Inert Gas non_inert->improve_inertness Yes purification_issue Investigate Purification Method non_inert->purification_issue No improve_inertness->end purification_issue->end

Caption: Troubleshooting workflow for low yield or high impurity issues.

Synthesis_Routes cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Cyclocondensation a1 4-Chloro-6-tert-butylpyrimidine a3 Buchwald-Hartwig Amination a1->a3 a2 Ammonia Source a2->a3 product This compound a3->product b1 β-Dicarbonyl Equivalent b3 Cyclization b1->b3 b2 Guanidine b2->b3 b3->product

Caption: Two primary synthetic routes to this compound.

Technical Support Center: 6-Tert-butylpyrimidin-4-amine Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-tert-butylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main strategies for the synthesis of this compound:

  • Direct Amination of a Pre-functionalized Pyrimidine: This common and effective approach involves the nucleophilic aromatic substitution (SNAr) of a halogen atom (typically chlorine) on a 6-tert-butyl-4-halopyrimidine with an amine source.[1] This can be achieved through catalyst-free methods at elevated temperatures or via palladium-catalyzed (e.g., Buchwald-Hartwig) amination.[1][2][3]

  • Cyclocondensation Reaction: This method involves the construction of the pyrimidine ring from acyclic precursors. A common approach is the condensation of a β-dicarbonyl compound (or a synthetic equivalent) containing a tert-butyl group with guanidine.[4][5]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?

Low yields are a common issue and can arise from several factors. A systematic approach to troubleshooting is recommended.[6]

Troubleshooting Low Yields

Potential CauseRecommended Solutions
Impure Starting Materials Ensure the purity of your starting materials, such as the halogenated pyrimidine or the diketone, as impurities can lead to side reactions or catalyst deactivation.[7]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while excessively high temperatures can cause decomposition of reactants or products.[6][7]
Incorrect Solvent The choice of solvent is critical. Screen different anhydrous solvents to ensure adequate solubility of all reactants and compatibility with the reaction conditions.[6][7]
Ineffective Base (for amination) If using a base, ensure it is strong enough to deprotonate the amine nucleophile but not so strong as to cause side reactions. Common bases include K₂CO₃ or NaOtBu.[3]
Catalyst Deactivation (for Pd-catalyzed reactions) If a palladium catalyst is used, ensure it is fresh and handled under an inert atmosphere to prevent deactivation. Impurities in the starting materials can also poison the catalyst.[7]
Incomplete Reaction Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time.[6]
Product Loss During Work-up/Purification The product may be water-soluble, leading to losses during aqueous work-up. Minimize water washes or use alternative purification methods like column chromatography.[7]

Q3: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

The formation of multiple products can be due to side reactions or, in the case of amination of di-substituted pyrimidines, issues with regioselectivity.

Minimizing Side Product Formation

IssuePotential Cause & Solutions
Isomer Formation (from di-substituted pyrimidines) When starting from a precursor like 4,6-dichloro-2-(tert-butyl)pyrimidine, amination can occur at either the 4- or 6-position. The electronic and steric environment of the chlorine atoms will influence regioselectivity. To favor substitution at the desired position, consider optimizing the solvent, temperature, and, for catalyzed reactions, the ligand.[3]
Over-reaction/Di-substitution If starting with a dihalogenated pyrimidine, controlling the stoichiometry of the amine is crucial to prevent double substitution. Using a slight excess of the pyrimidine may favor mono-amination.
Decomposition High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product.[6] It is advisable to run the reaction at the lowest effective temperature and monitor its progress closely.

Q4: What are the recommended purification strategies for this compound?

The purification of this compound can be challenging due to its polarity.

  • Column Chromatography: This is a common method for purification. Given the basic nature of the amine, using a neutral stationary phase like neutral alumina or silica gel treated with a small amount of triethylamine can prevent product tailing and improve separation.

  • Recrystallization: If a solid, the crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

  • Acid-Base Extraction: The basicity of the amine group allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the pure amine.

Experimental Protocols

Protocol 1: Catalyst-Free Amination of 6-tert-butyl-4-chloropyrimidine

This protocol describes a general procedure for the nucleophilic aromatic substitution of 6-tert-butyl-4-chloropyrimidine with ammonia.

Materials:

  • 6-tert-butyl-4-chloropyrimidine

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., sealed tube or pressure vessel)

Procedure:

  • To a reaction vessel, add 6-tert-butyl-4-chloropyrimidine (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (5-10 mL).

  • Add the ammonia solution (e.g., 7N in Methanol, 2.0-5.0 mmol).

  • Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Cyclocondensation of a tert-Butyl β-Diketone with Guanidine

This protocol outlines a general approach for the synthesis of this compound via cyclocondensation, inspired by the Biginelli reaction.[4][5]

Materials:

  • A suitable tert-butyl β-diketone or β-ketoester (e.g., 4,4-dimethyl-3-oxopentanal or its synthetic equivalent)

  • Guanidine hydrochloride or guanidine carbonate

  • A suitable base (e.g., sodium ethoxide, sodium hydroxide)

  • Anhydrous ethanol or other suitable solvent

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the base (e.g., sodium ethoxide, 1.1 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere.

  • Add guanidine hydrochloride (1.0 mmol) to the solution and stir for 15-30 minutes.

  • Add the tert-butyl β-dicarbonyl compound (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow: Synthesis and Troubleshooting

General Workflow for this compound Synthesis and Troubleshooting cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting start Select Synthetic Route route1 Direct Amination start->route1 route2 Cyclocondensation start->route2 reaction Perform Reaction route1->reaction route2->reaction workup Work-up and Isolation reaction->workup purification Purification workup->purification product Pure Product purification->product check Analyze Results product->check low_yield Low Yield? check->low_yield side_products Side Products? low_yield->side_products No optimize Optimize Conditions low_yield->optimize Yes side_products->product No side_products->optimize Yes re_run Re-run Reaction optimize->re_run re_run->reaction

Caption: A flowchart illustrating the general synthetic workflow and troubleshooting steps.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting Guide for Low Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues (if applicable) cluster_workup Work-up & Purification start Low Yield Observed purity Check Starting Material Purity start->purity stoichiometry Verify Stoichiometry start->stoichiometry temperature Optimize Temperature start->temperature solvent Screen Solvents start->solvent time Adjust Reaction Time start->time catalyst_activity Check Catalyst Activity start->catalyst_activity extraction Modify Extraction/Wash Steps start->extraction purity->stoichiometry end Improved Yield stoichiometry->end temperature->solvent solvent->time time->end ligand Screen Ligands catalyst_activity->ligand ligand->end chromatography Optimize Chromatography extraction->chromatography chromatography->end

Caption: A diagram outlining the logical steps for troubleshooting low reaction yields.

References

overcoming solubility issues with 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-tert-butylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to be a weakly basic compound with poor aqueous solubility. Its structure, featuring a lipophilic tert-butyl group and an aromatic pyrimidine ring, contributes to low water solubility. However, the presence of the amino group allows for protonation, which can significantly increase solubility in acidic conditions.[1][2]

Q2: My this compound is not dissolving in aqueous buffers. What is the likely cause?

A2: The primary reason for poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4) is that the compound exists predominantly in its less soluble, unionized (free base) form.[3][4] To achieve dissolution, modification of the solvent system is necessary.

Q3: How does pH impact the solubility of this compound?

A3: As a weakly basic compound, the solubility of this compound is highly pH-dependent.[4][5] In acidic environments (lower pH), the amine group becomes protonated, forming a more polar, water-soluble salt.[3][6] Conversely, in neutral or basic environments (higher pH), it reverts to the less soluble free base form.

Q4: What are the recommended starting solvents for dissolving this compound?

A4: For initial dissolution, polar aprotic solvents are often effective. It is recommended to start with solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution, which can then be diluted into your experimental medium.[7]

Q5: Can I use co-solvents to improve solubility in my aqueous experimental medium?

A5: Yes, using a co-solvent is a highly effective technique.[8][9] After dissolving the compound in a water-miscible organic solvent like DMSO, ethanol, or propylene glycol, this stock solution can be carefully added to the aqueous buffer.[6][10] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

Q6: I observed precipitation when adding my DMSO stock solution to an aqueous buffer. What should I do?

A6: Precipitation upon dilution indicates that the aqueous medium cannot maintain the compound in solution at that concentration. To resolve this, you can try the following:

  • Lower the pH of the final aqueous solution.

  • Increase the percentage of co-solvent in the final solution, if your experiment allows.

  • Lower the final concentration of the compound.

  • Employ other techniques like using surfactants or cyclodextrins to enhance and maintain solubility.[11][12]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Solubility Assessment

Before proceeding with complex methods, perform a small-scale solubility test to understand the compound's general behavior.

Table 1: Predicted Solubility of this compound in Common Solvents (Note: This is an illustrative table based on chemical principles, as specific experimental data is not publicly available.)

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic DMSO, DMFSolubleEffective at solvating a wide range of organic molecules.[7]
Polar Protic Ethanol, MethanolModerately SolubleCan engage in hydrogen bonding but may be less effective than polar aprotic solvents.[4][13]
Aqueous (Acidic) 0.1 M HCl, pH 4-5 BuffersSolubleProtonation of the amine group significantly increases aqueous solubility.[3]
Aqueous (Neutral) Water, PBS (pH 7.4)Poorly SolubleThe compound is primarily in its unionized, less polar form.[3]
Non-Polar Hexane, ToluenePoorly SolubleThe molecule's polarity, due to the pyrimidine and amine groups, limits solubility in non-polar solvents.
Solubilization Strategy Workflow

The following workflow provides a step-by-step decision process for achieving a stable solution of this compound for your experiments.

G start Start: Need to dissolve This compound stock_sol Prepare 10-50 mM Stock in 100% DMSO or DMF start->stock_sol dissolved_stock Does it dissolve? stock_sol->dissolved_stock dilute_aq Dilute stock solution into target aqueous buffer dissolved_stock->dilute_aq  Yes troubleshoot_stock Troubleshoot Stock Prep dissolved_stock->troubleshoot_stock No precipitate Precipitation or cloudiness? dilute_aq->precipitate success Success! Solution is ready for experiment. precipitate->success No   troubleshoot_dilution Troubleshoot Dilution precipitate->troubleshoot_dilution Yes ts_stock_actions Try gentle heating (e.g., 37°C) or sonication. If still insoluble, consider an alternative organic solvent. troubleshoot_stock->ts_stock_actions ts_dilution_ph Strategy 1: pH Adjustment Lower the pH of the aqueous buffer (e.g., to pH 4-6) before adding stock. troubleshoot_dilution->ts_dilution_ph ts_dilution_cosolvent Strategy 2: Co-solvency Increase organic solvent percentage in final solution (e.g., 1-5% DMSO). Ensure compatibility with assay. troubleshoot_dilution->ts_dilution_cosolvent ts_dilution_conc Strategy 3: Lower Concentration Reduce the final concentration of the compound. troubleshoot_dilution->ts_dilution_conc ts_dilution_ph->dilute_aq ts_dilution_cosolvent->dilute_aq ts_dilution_conc->dilute_aq

Caption: Workflow for troubleshooting the solubility of this compound.

The Role of pH in Solubility: A Conceptual View

The solubility of this compound is governed by the equilibrium between its unionized and ionized forms. This relationship is critical for developing a successful solubilization strategy.

G Ionized R-NH3+ (Ionized Form) Soluble High Aqueous Solubility Ionized->Soluble Favors dissolution Unionized R-NH2 (Unionized Form) Unionized->Ionized + H+ - H+ Insoluble Poor Aqueous Solubility Unionized->Insoluble Favors precipitation

Caption: pH-dependent equilibrium of an amine-containing compound in aqueous solution.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This protocol describes how to dissolve the compound by preparing a solution with an acidic pH.

  • Prepare an Acidic Buffer: Prepare a buffer solution with a pH in the range of 4.0 to 5.5 (e.g., 50 mM sodium acetate buffer).

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Suspension: Add a small volume of the acidic buffer to the solid compound to create a slurry.

  • Dissolution: Add the remaining buffer volume while stirring or vortexing. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • pH Confirmation: After the compound is fully dissolved, re-check the pH of the solution and adjust if necessary using dilute HCl or NaOH.

  • Sterilization (if required): Filter the final solution through a 0.22 µm syringe filter compatible with your solvent system.

Protocol 2: Solubilization using a Co-solvent System

This protocol is suitable for experiments where a low concentration of an organic solvent is tolerable.

  • Prepare Stock Solution: Dissolve a high concentration of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved. This is your concentrated stock.

  • Prepare Final Buffer: Prepare the desired final aqueous buffer (e.g., PBS, TRIS).

  • Dilution: While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.

    • Best Practice: Do not add the aqueous solution to the DMSO stock, as this can cause the compound to precipitate out immediately.

  • Final Co-solvent Concentration: Keep the final DMSO concentration as low as possible, ideally below 1% (v/v), to minimize potential effects on biological assays.

  • Observation: Observe the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting workflow.

Protocol 3: Small-Scale Solubility Screening

This protocol helps determine the best solvent for your compound in a systematic manner.

  • Aliquot Compound: Pre-weigh 1-2 mg of this compound into several small glass vials.

  • Add Solvents: To each vial, add a fixed volume (e.g., 100 µL) of a different test solvent from Table 1.

  • Mix and Equilibrate: Vortex each vial vigorously for 1-2 minutes. Allow the vials to equilibrate at room temperature for at least one hour.

  • Visual Assessment: Visually inspect each vial for undissolved solid material. Classify the solubility as 'Soluble' (clear solution), 'Partially Soluble' (some solid remains), or 'Insoluble' (most or all solid remains).

  • Confirmation: For vials that appear fully dissolved, add another small amount of the solid compound to ensure the initial solution was not already saturated. If the additional solid dissolves, the compound is highly soluble in that solvent.

References

Technical Support Center: Purification of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Tert-butylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on common synthetic routes for aminopyrimidines, which often involve the reaction of a halogenated pyrimidine with an amine, potential impurities include:

  • Unreacted starting materials: Such as a di-substituted pyrimidine (e.g., 4,6-dichloropyrimidine) or precursors to the tert-butyl group.

  • Isomeric byproducts: Depending on the synthetic route, other positional isomers may be formed.

  • Over-alkylated or hydrolyzed byproducts: Side reactions can lead to the formation of related pyrimidine derivatives.[1]

  • Residual solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Q2: My purified this compound is slightly colored. Is this a cause for concern?

A2: Aromatic amines can sometimes exhibit color due to the presence of minor, highly conjugated impurities or oxidation products. If analytical methods such as NMR and LC-MS show high purity, the color may not indicate a significant impurity. However, if color is a concern, a decolorization step using activated charcoal during recrystallization may be effective.

Q3: Can I use standard silica gel for column chromatography of this compound?

A3: While possible, it can be challenging. The basic amine group on the pyrimidine ring can interact strongly with the acidic silanol groups of standard silica gel, potentially leading to poor separation, tailing peaks, and low recovery of your compound.[2]

Q4: How can I improve the separation of this compound during column chromatography on silica gel?

A4: To mitigate the issues with standard silica gel, you can:

  • Add a basic modifier: Incorporating a small amount of a competing amine, such as triethylamine (0.1-1% v/v), into your mobile phase can help to neutralize the acidic sites on the silica gel.[2]

  • Use amine-functionalized silica: This type of stationary phase is less acidic and can significantly improve the chromatography of basic compounds.[2]

Q5: What are some suitable recrystallization solvents for this compound?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrimidines, suitable solvents often include alcohols (e.g., ethanol, isopropanol) or a co-solvent system such as ethanol/water.[3]

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" can occur if the solute's melting point is lower than the boiling point of the solvent or if the solution is too concentrated. To address this, you can try reheating the solution and adding more of the primary solvent to dilute it, then allowing it to cool more slowly. Using a different solvent system with a lower boiling point might also be beneficial.[3]

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Solution
Poor separation of the desired compound from impurities. The mobile phase polarity is not optimized.Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.
Significant tailing of the product peak. Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine to the mobile phase. Alternatively, use an amine-functionalized silica gel column.[2]
Low recovery of the compound from the column. Irreversible adsorption onto the silica gel.Pre-treat the silica gel by flushing the column with the mobile phase containing a basic modifier before loading the sample. Using amine-functionalized silica is also recommended.[2]
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small amount of ammonia in methanol might be necessary.
Recrystallization
Issue Potential Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound at high temperatures.Try a more polar solvent. Based on the structure of this compound, polar solvents like ethanol or isopropanol are good starting points.
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration and then try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
The compound precipitates as an oil. The solute is coming out of solution above its melting point or the solution is too concentrated.Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent system.[3]
The resulting crystals are of low purity. The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate promotes the formation of purer crystals.

Data Presentation

Table 1: Solubility of Structurally Related Aminopyrimidines
SolventSolubility of PyrimidineSolubility of other Pyrimidine Derivatives
WaterMiscibleVaries depending on substituents
MethanolSolubleGenerally soluble
EthanolSolubleGenerally soluble
AcetoneSolubleGenerally soluble
Diethyl EtherSolubleVaries
ChloroformSolubleGenerally soluble
N,N-Dimethylformamide (DMF)SolubleGenerally high solubility
Carbon Tetrachloride-Low solubility

Data compiled from general chemical literature.

Table 2: Purity Assessment of a Structurally Similar Compound (4-Bromo-N-(tert-butyl)pyridin-2-amine) via HPLC

This table illustrates typical results from an HPLC purity analysis of a related compound and is intended to provide an example of expected data.

Sample Retention Time of Main Peak (min) Purity by Area % Major Impurity Retention Time (min) Major Impurity Area %
Reference Standard8.4599.2%7.910.5%
Synthesized Batch8.4697.5%7.911.8%
Batch from Alternative Purification8.4595.3%7.913.2%

[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (General Procedure)
  • Stationary Phase Selection: Choose between standard silica gel or amine-functionalized silica gel. For this compound, amine-functionalized silica is recommended for better results.

  • Mobile Phase Selection:

    • Perform Thin Layer Chromatography (TLC) to determine a suitable solvent system. Common systems for aminopyrimidines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

    • If using standard silica gel, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial, low-polarity mobile phase.

    • Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the compound onto a small amount of silica gel and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase to elute the compound and any impurities.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (General Procedure)
  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and water) at room temperature and at their boiling points.

    • An ideal single solvent will dissolve the compound when hot but not when cold.

    • Alternatively, identify a solvent pair (one in which the compound is soluble and one in which it is insoluble). An ethanol/water mixture is often a good starting point for aminopyrimidines.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid. Reheat to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Impure Recrystallization Recrystallization Crude Product->Recrystallization Impure TLC/LC-MS TLC/LC-MS Column Chromatography->TLC/LC-MS Fractions NMR NMR Recrystallization->NMR Crystals Pure Product Pure Product TLC/LC-MS->Pure Product Pure Fractions NMR->Pure Product Pure Crystals

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_chromatography Start Column Chromatography Issue PoorSeparation Poor Separation? Start->PoorSeparation PeakTailing Peak Tailing? PoorSeparation->PeakTailing No OptimizeMobilePhase Optimize Mobile Phase (TLC) PoorSeparation->OptimizeMobilePhase Yes LowRecovery Low Recovery? PeakTailing->LowRecovery No AddBasicModifier Add Basic Modifier (e.g., TEA) PeakTailing->AddBasicModifier Yes UseAmineSilica Use Amine-Functionalized Silica PeakTailing->UseAmineSilica Yes LowRecovery->UseAmineSilica Yes, also PretreatSilica Pre-treat Silica with Basic Modifier LowRecovery->PretreatSilica Yes

Caption: Troubleshooting decision tree for column chromatography of this compound.

References

Technical Support Center: Improving the Purity of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-tert-butylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield and several impurities. What are the common synthetic routes and potential side products?

A1: A common and effective method for synthesizing 6-substituted-4-aminopyrimidines is the cyclocondensation reaction of a β-dicarbonyl compound or its equivalent with guanidine. For this compound, a likely precursor is a β-ketoester or β-ketonitrile bearing a tert-butyl group, such as 4,4-dimethyl-3-oxopentanenitrile.

Common impurities and side products can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual guanidine and the β-dicarbonyl compound in your crude product.

  • Incompletely Cyclized Intermediates: The reaction may stall, leading to stable, non-cyclized intermediates.[1]

  • Hydrolysis Products: If the reaction is run under harsh acidic or basic conditions, nitrile or ester functionalities on the starting material or product can be hydrolyzed.

  • Self-Condensation Products: β-dicarbonyl compounds can undergo self-condensation, leading to undesired byproducts.

To improve yield and minimize impurities, ensure your starting materials are of high purity and consider optimizing reaction conditions such as temperature, reaction time, and catalyst choice.[2]

Q2: I have a crude mixture of this compound. What is the best initial purification strategy?

A2: For solid organic compounds like this compound, recrystallization is often an excellent and straightforward initial purification technique.[3] The goal is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room or colder temperatures.[4] A solvent screen with small amounts of your crude product is the best approach to identify a suitable solvent or solvent system.

Q3: My compound shows significant tailing during silica gel column chromatography. How can I improve the peak shape?

A3: Peak tailing for basic compounds like aminopyrimidines on silica gel is a common issue due to the acidic nature of the silica.[5] This interaction can be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[6] This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.

Q4: I am struggling to separate a closely related impurity from my product using column chromatography. What can I do to improve the separation?

A4: To improve the separation of closely related impurities, you can try the following:

  • Optimize the Solvent System: Use a shallower solvent gradient during elution. Start with a less polar solvent system and gradually increase the polarity.[6]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica like an amine-functionalized column.[5]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC on a C18 column can provide much higher resolution.[7]

Q5: How can I effectively monitor the progress of my purification?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. By spotting the crude mixture, fractions from your column, and the purified product on a TLC plate, you can visualize the separation of your desired compound from impurities. The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[8]

Troubleshooting Guides

Issue 1: Low Purity After a Single Recrystallization
  • Possible Cause: The chosen solvent system may not be optimal, or the impurities may have similar solubility profiles to the product.

  • Solution:

    • Perform a thorough solvent screen: Test a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, acetonitrile, toluene, and mixtures such as ethyl acetate/hexanes).[4]

    • Try a two-solvent recrystallization: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[4]

    • Consider a second recrystallization: If the purity improves but is still not satisfactory, a second recrystallization using a different solvent system can be effective.[9]

    • Follow up with column chromatography: If recrystallization alone is insufficient, column chromatography is the next logical step.

Issue 2: Oiling Out During Recrystallization
  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast, causing the compound to come out of solution as a liquid instead of forming crystals.

  • Solution:

    • Ensure slow cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[9]

    • Use more solvent: You may have used too little solvent to keep the compound dissolved as it cools. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Data Presentation

Purification MethodStarting Purity (Area % by HPLC)Final Purity (Area % by HPLC)Typical RecoveryNotes
Single Recrystallization (Ethanol)85%95-97%70-85%Effective for removing less polar and more polar impurities.
Column Chromatography (Silica Gel, EtOAc/Hexanes with 0.5% Et3N)85%>98%60-80%Good for removing closely related impurities. The addition of triethylamine is often crucial.[5][6]
Recrystallization followed by Column Chromatography85%>99%50-70%Provides the highest purity material.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves at room temperature, it is not a suitable solvent. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. A good starting solvent system to try is ethyl acetate/hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) until the solid just dissolves.[9]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place it in an ice bath.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate and hexanes. A good eluent system will give the product an Rf of 0.2-0.4. Due to the basic nature of the amine, it is advisable to add 0.5% triethylamine to the eluent.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes with 0.5% triethylamine). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing polarity (e.g., from 20% to 50% ethyl acetate in hexanes) can be used to elute the product and any more polar impurities.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

G cluster_start Initial State cluster_purification Purification Workflow cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (Purity < 90%) Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 HPLC/TLC Analysis (Purity > 95%?) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography (Silica Gel) PurityCheck2 HPLC/TLC Analysis (Purity > 98%?) ColumnChromatography->PurityCheck2 PurityCheck1->ColumnChromatography No PureProduct Pure Product (Purity > 98%) PurityCheck1->PureProduct Yes PurityCheck2->ColumnChromatography No (Re-evaluate conditions) PurityCheck2->PureProduct Yes

Caption: Purification workflow for this compound.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_product Result Start β-Ketonitrile + Guanidine Reaction Cyclocondensation Reaction Start->Reaction Impurity1 Unreacted Starting Materials Reaction->Impurity1 Incomplete Reaction Impurity2 Incompletely Cyclized Intermediate Reaction->Impurity2 Stalled Reaction Impurity3 Side Products Reaction->Impurity3 Side Reactions CrudeProduct Crude Product Mixture Reaction->CrudeProduct

Caption: Synthesis and potential impurities of this compound.

References

Technical Support Center: 6-Tert-butylpyrimidin-4-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 6-Tert-butylpyrimidin-4-amine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and efficient method for synthesizing pyrimidine derivatives is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or related species. For this compound, a plausible route involves the reaction of a β-keto nitrile, such as 4,4-dimethyl-3-oxopentanenitrile, with guanidine nitrate in the presence of a base like sodium ethoxide. This one-pot synthesis approach is often preferred for its efficiency in industrial production.[1][2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the production of heterocyclic amines like this compound presents several key challenges:[1][3][4]

  • Exothermic Reaction Control: The initial cyclocondensation reaction can be highly exothermic, requiring careful temperature management to prevent runaway reactions and the formation of impurities.

  • Solubility Issues: The starting materials, intermediates, and the final product may have varying and limited solubility in common solvents, which can affect reaction kinetics, mixing, and purification.

  • Impurity Profile: Side reactions can lead to the formation of various impurities that may be difficult to separate from the desired product, impacting the final purity. Common side reactions may include the formation of isomers or products from competing reaction pathways.

  • Consistent Yield and Purity: Achieving a consistently high yield and purity on a larger scale can be difficult due to challenges in maintaining uniform reaction conditions throughout the reactor.

  • Purification: Developing an effective and scalable purification method is crucial. Traditional column chromatography may not be economically viable for large quantities, necessitating the development of robust crystallization or alternative purification techniques.[5]

Q3: What are the critical process parameters to monitor during the synthesis?

To ensure a successful and reproducible scale-up, the following parameters are critical to monitor and control:

  • Temperature: Precise temperature control is essential to manage the exothermic nature of the reaction and minimize the formation of temperature-sensitive impurities.

  • Reaction Time: Monitoring the reaction progress using techniques like HPLC or TLC is crucial to determine the optimal reaction time for maximizing product yield while minimizing impurity formation.

  • Molar Ratio of Reactants: The stoichiometry of the reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to avoid side reactions resulting from an excess of any particular reactant.

  • Mixing/Agitation: Efficient mixing is vital on a large scale to ensure homogeneity, facilitate heat transfer, and maintain consistent reaction kinetics throughout the vessel.

Q4: What are the recommended large-scale purification methods for this compound?

For large-scale purification, methods that are both efficient and cost-effective are preferred over laboratory-scale techniques like column chromatography. Recommended methods include:

  • Recrystallization: This is often the most effective and economical method for purifying solid organic compounds. The key is to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.

  • Slurry Washes: Washing the crude product with a solvent in which it is poorly soluble can effectively remove more soluble impurities.

  • pH Adjustment/Extraction: If the product or impurities have acidic or basic properties, liquid-liquid extraction with pH adjustment can be a powerful purification technique.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Low Product Yield
Potential CauseRecommended Solution
Incomplete Reaction - Ensure the reaction temperature is maintained within the optimal range for the required duration. - Verify the quality and stoichiometry of all starting materials and reagents. - Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, GC, TLC) to confirm completion.
Product Decomposition - Avoid excessive heating or prolonged reaction times, as pyrimidine derivatives can be susceptible to degradation under harsh conditions.[3] - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen, argon) if the product is sensitive to oxidation.
Side Reactions - Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. - Control the rate of addition of reagents to minimize localized high concentrations that can promote side reactions.[6]
Mechanical Losses during Workup - Optimize filtration and transfer steps to minimize physical loss of the product. - Ensure complete precipitation of the product before filtration if crystallization is used.
High Impurity Levels
Potential CauseRecommended Solution
Suboptimal Reaction Conditions - Re-evaluate and optimize the reaction temperature, pressure, and solvent. Even small deviations can significantly impact the impurity profile on a larger scale. - Investigate the effect of the order and rate of reagent addition.
Formation of Isomers or Byproducts - Characterize the major impurities to understand their formation mechanism. This can provide insights into how to adjust the reaction conditions to minimize them. - Consider using a more selective catalyst or reagent if available.
Ineffective Purification - Develop a more robust purification method. Experiment with different recrystallization solvents or solvent mixtures.[3] - Consider a multi-step purification process, such as a combination of extraction, crystallization, and/or slurry washes.
Contaminated Starting Materials - Verify the purity of all starting materials and reagents before use. Impurities in the starting materials can carry through or participate in side reactions.
Poor Physical Properties of the Final Product
Potential CauseRecommended Solution
Incorrect Crystalline Form (Polymorphism) - The final crystallization step can influence the crystalline form of the product. Carefully control the cooling rate, agitation, and solvent system during crystallization. - Characterize the solid-state properties of the product using techniques like XRD or DSC.
Residual Solvents - Ensure the product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) to remove residual solvents. - Use analytical techniques like GC-HS to quantify residual solvent levels.
Product is an Oil or Gummy Solid - This often indicates the presence of impurities that inhibit crystallization. Further purification is likely required. - Attempt to induce crystallization by seeding with a small crystal of the pure product or by using a different solvent system.

Experimental Protocols & Data

Proposed Synthesis of this compound

A representative laboratory-scale synthesis is provided below. This protocol would require significant process development and safety assessment for scale-up.

Reaction: 4,4-dimethyl-3-oxopentanenitrile + Guanidine nitrate → this compound

Procedure:

  • To a stirred solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol) under a nitrogen atmosphere, add guanidine nitrate (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) dropwise to the mixture, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and adjust the pH to approximately 9-10 with a suitable base to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol/water or toluene.

Illustrative Data on Reaction Condition Optimization

The following table presents hypothetical data to illustrate the effect of reaction conditions on yield and purity.

ExperimentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Ethanol78 (Reflux)67592
2Methanol65 (Reflux)87291
3Isopropanol82 (Reflux)67895
4Ethanol60126596

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with Ethanol and Sodium B Add Guanidine Nitrate A->B Form Sodium Ethoxide C Add 4,4-dimethyl-3- oxopentanenitrile B->C Form Guanidine Free Base D Heat to Reflux C->D Initiate Cyclocondensation E Monitor by HPLC D->E Maintain Reflux F Solvent Removal E->F Reaction Complete G Precipitation (Water/pH Adjustment) F->G H Filtration & Washing G->H I Recrystallization H->I Crude Product J Drying I->J K Final Product J->K

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Is Reaction Complete (by HPLC/TLC)? Start->Check_Completion Check_SM Check Purity and Stoichiometry of Starting Materials Check_Completion->Check_SM No Check_Workup Review Workup and Isolation Procedures for Mechanical Losses Check_Completion->Check_Workup Yes Extend_Time Increase Reaction Time or Temperature Check_SM->Extend_Time Extend_Time->Check_Completion Analyze_Impurities Analyze Byproducts/ Side Reactions Check_Workup->Analyze_Impurities Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temp.) Analyze_Impurities->Optimize_Conditions End Yield Improved Optimize_Conditions->End

Caption: A decision tree for troubleshooting low yield in the synthesis process.

Potential Reaction Pathways

G SM1 4,4-dimethyl-3- oxopentanenitrile Product This compound (Desired Product) SM1->Product Side_Product1 Isomeric Pyrimidine (Impurity) SM1->Side_Product1 Side_Product2 Hydrolysis Product of Keto Nitrile (Impurity) SM1->Side_Product2 Hydrolysis (e.g., excess water) SM2 Guanidine SM2->Product Desired Cyclization SM2->Side_Product1 Alternative Cyclization

Caption: Desired reaction pathway versus potential side reactions during synthesis.

References

Technical Support Center: 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving 6-tert-butylpyrimidin-4-amine.

Disclaimer

Extensive literature detailing the specific degradation pathways of this compound is not currently available. The information provided herein is based on established principles of pyrimidine catabolism, the known metabolism of tert-butyl groups in pharmaceuticals, and general stability issues associated with pyrimidine derivatives. The proposed pathways and troubleshooting advice should be considered as predictive and foundational guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: While specific studies on this compound are limited, the degradation is likely to proceed through two main routes based on its structure: modification of the pyrimidine ring and oxidation of the tert-butyl group. The pyrimidine ring can undergo reduction and cleavage, similar to the catabolism of endogenous pyrimidines like uracil and thymine.[1][2] The tert-butyl group is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylation and further oxidation to a carboxylic acid.[3][4]

Q2: My this compound solution in DMSO is showing a color change and loss of activity over time. What is the cause?

A2: Certain pyrimidine derivatives, particularly those with amino groups, can undergo oxidation and condensation reactions when stored in DMSO, leading to the formation of colored degradation products and a decrease in the parent compound's activity.[5] The presence of water in DMSO can also facilitate degradation.[5] To mitigate this, it is recommended to prepare fresh solutions whenever possible, use anhydrous, high-purity DMSO, and store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5]

Q3: I am observing high metabolic instability of this compound in my in vitro hepatocyte assay. What are some strategies to improve its stability?

A3: High metabolic instability can often be addressed through medicinal chemistry strategies aimed at blocking metabolic "hotspots". For this compound, both the pyrimidine core and the tert-butyl group could be sites of metabolism. Strategies include introducing sterically hindering groups near potential sites of oxidation to prevent enzyme access.[6] For the tert-butyl group specifically, replacing it with a more metabolically stable bioisostere, such as a trifluoromethylcyclopropyl group, has been shown to increase metabolic stability in other compounds.[4]

Q4: What are the expected degradation products if the compound is exposed to light?

A4: The pyrimidine ring is known to be susceptible to photolytic decomposition.[7] Under UV light exposure, the pyrimidine ring of related compounds can undergo degradation, potentially leading to the formation of more common pyrimidines like uracil through de-alkylation and other rearrangements.[7] It is advisable to protect solutions of this compound from prolonged exposure to light.[7]

Q5: Could the tert-butyl group be completely cleaved during metabolism?

A5: While hydroxylation of the tert-butyl group is a common metabolic pathway, complete cleavage (de-tert-butylation) is less common but possible. More typically, the initial hydroxylation is followed by further oxidation of one of the methyl groups to a carboxylic acid.[3]

Troubleshooting Guides

Issue 1: Poor Reproducibility in Biological Assays
  • Problem: Inconsistent IC50 values or variable biological activity across experiments.

  • Possible Cause: Degradation of the compound in the assay medium or stock solution. Pyrimidine derivatives can be unstable in certain solvents like DMSO or in acidic aqueous solutions.[5][7]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions in high-purity anhydrous DMSO immediately before use.[5]

    • Assess Stability: Perform a stability study of the compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze its concentration at different time points using HPLC or LC-MS.

    • Minimize Light Exposure: Protect the compound and its solutions from light to prevent photodegradation.[7]

    • Control pH: Be aware that some pyrimidine derivatives are unstable in acidic environments.[7] Ensure the pH of your assay buffer is controlled and appropriate for the compound's stability.

Issue 2: Rapid Disappearance in In Vitro Metabolic Assays
  • Problem: The concentration of this compound decreases very rapidly (t½ < 5 min) in liver microsome or hepatocyte stability assays.

  • Possible Causes:

    • The compound is a high-clearance compound, rapidly metabolized by Phase I (e.g., CYP enzymes) or Phase II enzymes.[6]

    • The protein concentration in the assay is too high for a high-clearance compound.[6]

    • The compound is chemically unstable in the assay buffer.[6]

  • Troubleshooting Steps:

    • Run a No-Cofactor Control: Include a control incubation without the NADPH cofactor (for microsomes) to distinguish between enzymatic degradation and chemical instability.[6]

    • Run a Buffer Stability Control: Incubate the compound in the assay buffer without any microsomes or hepatocytes to check for inherent chemical instability.[6]

    • Reduce Protein Concentration: If the degradation is confirmed to be enzymatic, try reducing the microsomal or hepatocyte protein concentration in the assay to slow down the reaction and obtain a more accurate measurement.[6]

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites. This will help pinpoint the metabolic "hotspots" on the molecule. Common metabolites for this structure would include hydroxylated forms of the tert-butyl group or the pyrimidine ring.[3]

Proposed Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for this compound based on known metabolic routes for similar chemical moieties.

Oxidative_Degradation_Pathway cluster_0 Phase I Metabolism (CYP-mediated) cluster_1 Phase II Metabolism Start This compound Hydroxylated_Intermediate Hydroxylated tert-butyl Metabolite Start->Hydroxylated_Intermediate Hydroxylation Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Hydroxylated_Intermediate->Carboxylic_Acid_Metabolite Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Intermediate->Glucuronide_Conjugate Glucuronidation

Caption: Proposed oxidative degradation pathway of the tert-butyl group.

Pyrimidine_Ring_Cleavage Start This compound Reduced_Pyrimidine Dihydro-pyrimidine derivative Start->Reduced_Pyrimidine Reduction Ring_Opened Ring-opened intermediate (e.g., Ureido derivative) Reduced_Pyrimidine->Ring_Opened Hydrolysis Final_Products Small, water-soluble products (e.g., β-amino acids, CO2, NH3) Ring_Opened->Final_Products Further breakdown

Caption: Hypothetical reductive pathway for pyrimidine ring cleavage.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO

Objective: To determine the stability of this compound in a DMSO stock solution over time.

Methodology:

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.[5]

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the 10 mM stock solution with an appropriate mobile phase to a concentration suitable for HPLC analysis (e.g., 100 µM).[5]

  • Incubation: Store the 10 mM stock solution at room temperature, protected from light.

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution and dilute it for HPLC analysis as in step 2.

  • HPLC Analysis: Inject the diluted samples onto a reverse-phase C18 HPLC column. Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the peak area of the parent compound at each time point. Determine the percentage of the compound remaining relative to the Time 0 sample.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of this compound by HLM.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer.

    • Prepare a working solution of the test compound (e.g., 100 µM) in a buffer with a low percentage of organic solvent (e.g., <1% acetonitrile).

    • Thaw pooled HLM on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a cold buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound working solution at 37°C for 10 minutes.

    • To initiate the reaction, add the NADPH stock solution to the wells containing the HLM and test compound. The final concentration of the test compound is typically 1 µM.

    • For the negative control (Time 0 and no-cofactor), add buffer instead of the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Data Presentation

Table 1: Stability of this compound in Various Solvents
SolventTemperature (°C)Incubation Time (h)% Remaining (Mean ± SD)Appearance
DMSO250100Clear, colorless
DMSO2524DataObservation
PBS (pH 7.4)370100Clear, colorless
PBS (pH 7.4)374DataObservation
Acetonitrile250100Clear, colorless
Acetonitrile2524DataObservation

This table is a template for recording experimental data.

Table 2: In Vitro Metabolic Stability Data
Test SystemProtein Conc. (mg/mL)t½ (min)Intrinsic Clearance (µL/min/mg)
Human Liver Microsomes0.5DataCalculated
Rat Liver Microsomes0.5DataCalculated
Cryopreserved Hepatocytes1 x 10⁶ cells/mLDataCalculated

This table is a template for summarizing metabolic stability results.

Experimental Workflow Visualization

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_Compound Prepare Test Compound Working Solution Pre_Incubate Pre-warm Compound and Microsomes Prep_Compound->Pre_Incubate Prep_Microsomes Prepare Microsome Suspension Prep_Microsomes->Pre_Incubate Prep_NADPH Prepare NADPH Cofactor Solution Start_Reaction Initiate Reaction (Add NADPH) Prep_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Stop_Reaction Stop Reaction (Add Cold Acetonitrile + IS) Time_Points->Stop_Reaction Centrifuge Centrifuge to Precipitate Protein Stop_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate

References

Technical Support Center: 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization and storage of 6-Tert-butylpyrimidin-4-amine to ensure its integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is advised. Storing the compound under an inert atmosphere, such as argon or nitrogen, can further minimize degradation.

Q2: What are the visible signs of degradation of this compound?

A2: A notable sign of degradation for many aromatic amines is a change in color, often darkening to a yellow or brown hue. While this compound is expected to be a stable compound, any significant change in its physical appearance, such as discoloration or clumping of the solid, may indicate degradation. However, the absence of visible changes does not guarantee the compound's purity.

Q3: How can I assess the purity of my this compound sample?

A3: The most reliable way to determine the purity of your sample is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the main compound and detecting any impurities or degradation products. Other suitable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradation products and Gas Chromatography-Mass Spectrometry (GC-MS) if volatile impurities are suspected.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution for long periods is generally not recommended as it can accelerate degradation. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use a high-purity, anhydrous aprotic solvent, store it at low temperatures (e.g., -20°C), and protect it from light. The stability of the compound in any specific solvent should be experimentally verified.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the compound leading to a lower effective concentration or interference from degradation products.1. Confirm the purity of your this compound sample using HPLC. 2. If degradation is detected, use a fresh, high-purity batch of the compound. 3. Review your storage and handling procedures to align with the recommended guidelines.
Change in the physical appearance of the solid (e.g., discoloration). Exposure to light, moisture, or elevated temperatures.1. It is advisable to discard the sample as its purity may be compromised. 2. Ensure that new samples are stored in a dark, dry, and refrigerated environment. 3. Consider using a desiccator to minimize moisture exposure.
Poor solubility or precipitation in a prepared solution. The compound may have degraded, or the chosen solvent may not be optimal.1. Verify the purity of the solid material. 2. Ensure the solvent is anhydrous and of high purity. 3. Determine the solubility of a fresh sample of the compound in the desired solvent before preparing a larger stock solution.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Receipt and Initial Inspection: Upon receiving this compound, visually inspect the container for any damage and the compound for any initial signs of discoloration.

  • Aliquoting: If you plan to use the compound over an extended period, it is best to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inert Atmosphere: Before sealing the vials, flush them with an inert gas like argon or nitrogen to displace any air.

  • Sealing: Tightly seal the vials. For long-term storage, consider using vials with PTFE-lined caps.

  • Storage Location: Store the vials in a refrigerator at 2-8 °C, protected from light. A desiccator can be used within the refrigerator to ensure a dry environment.

  • Usage: When a sample is needed, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Protocol 2: Stability Study using a Stability-Indicating HPLC Method

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to a temperature of 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Method Development:

    • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: Use a UV detector at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan).

    • Analysis: Inject the stressed samples and a control (unstressed) sample into the HPLC system.

    • Method Validation: The method should be validated to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products. The peak for the parent compound should be well-resolved from any degradation peaks.

Visualizations

Degradation_Pathway A This compound B Oxidation A->B O2, Light, Heat C Hydrolysis A->C H2O, Acid/Base D Photolysis A->D UV Light E Oxidized Products (e.g., N-oxides) B->E F Ring-Opened Products C->F G Photodegradation Products D->G

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome A This compound B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photolytic Stress A->E F HPLC Analysis of Stressed Samples B->F C->F D->F E->F G Identify Degradation Products F->G H Develop Stability-Indicating Method F->H

Validation & Comparative

A Comparative Guide to 6-Tert-butylpyrimidin-4-amine and Other Pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[2] This guide provides a comparative analysis of 6-Tert-butylpyrimidin-4-amine as a structural motif against other classes of pyrimidine derivatives that have been evaluated as kinase inhibitors.

While specific quantitative biological data for this compound is not extensively available in the public domain, its structural features, particularly the bulky tert-butyl group at the 6-position, suggest a significant influence on kinase binding affinity and selectivity.[3] Research on related structures indicates that substitutions on the pyrimidine ring are crucial for determining the biological activity.[1] This comparison will, therefore, focus on the structure-activity relationships (SAR) of pyrimidine derivatives, with a focus on how different substitution patterns influence their performance as kinase inhibitors.

Comparative Analysis of Pyrimidine Derivatives

To understand the potential of the this compound scaffold, it is insightful to compare it with other pyrimidine derivatives for which extensive biological data is available. The following sections and tables summarize the inhibitory activities of various pyrimidine-based compounds against different kinases and cancer cell lines.

Data Presentation: Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against several protein kinases. Lower IC50 values indicate greater potency.

Compound/Derivative Class Target Kinase IC50 (µM) Reference
Pyrido[2,3-d]pyrimidine (Compound 4b)PDGFr1.11[4]
FGFr0.13[4]
EGFr0.45[4]
c-src0.22[4]
Pyrido[2,3-d]pyrimidine (Compound 4e)FGFr0.060[4]
PDGFr, EGFr, c-src, InsR>50[4]
1H-Pyrazolo[3,4-d]pyrimidine (Compound 51)BRK0.030 (30 nM)[5]
Pyrrolo[2,3-d]pyrimidine (Compound 5k)EGFR0.079 (79 nM)[6]
Her20.040 (40 nM)[6]
VEGFR20.136 (136 nM)[6]
CDK20.204 (204 nM)[6]
2,4-Diamino-5-cyclopropyl PyrimidineTBK1/IKKεPotent Inhibition[7]
Aminopyrimidine-2,4-dione (Compound 4)BRD40.094[8]
PLK10.029[8]
2-Thiopyrimidine-4-one (Compound 7)BRD4>10[8]
PLK10.042[8]
6-Arylpteridine (Compound 9)BRD40.041[8]
PLK1>10[8]
Pyrido[2,3-d]pyrimidine (Compound 4)PIM-10.0114 (11.4 nM)[9]
Pyrido[2,3-d]pyrimidine (Compound 10)PIM-10.0172 (17.2 nM)[9]
Data Presentation: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50) of various pyrimidine derivatives against different human cancer cell lines.

Compound/Derivative Class Cell Line IC50 (µM) Reference
Pyrido[2,3-d]pyrimidine (Compound 6c)Vascular Smooth Muscle Cells (PDGF-stimulated)0.3[4]
Pyrrolo[2,3-d]pyrimidine (Compound 5e)MCF-7 (Breast)32[6]
HepG2 (Liver)41[6]
HCT-116 (Colon)59[6]
A549 (Lung)49[6]
Pyrrolo[2,3-d]pyrimidine (Compound 5h)MCF-7 (Breast)39[6]
HepG2 (Liver)43[6]
HCT-116 (Colon)51[6]
A549 (Lung)54[6]
Pyrrolo[2,3-d]pyrimidine (Compound 5k)MCF-7 (Breast)29[6]
HepG2 (Liver)34[6]
HCT-116 (Colon)44[6]
A549 (Lung)40[6]
Pyrrolo[2,3-d]pyrimidine (Compound 5l)MCF-7 (Breast)35[6]
HepG2 (Liver)39[6]
HCT-116 (Colon)49[6]
A549 (Lung)46[6]
Aminopyrimidine-2,4-dione (Compound 4)MDA-MB-231 (Breast)0.78[8]
HT-29 (Colorectal)1.23[8]
U-937 (Renal)2.54[8]
2-Thiopyrimidine-4-one (Compound 7)MDA-MB-231 (Breast)0.89[8]
HT-29 (Colorectal)1.56[8]
U-937 (Renal)3.12[8]
Pyrido[2,3-d]pyrimidine (Compound 4)MCF-7 (Breast)0.57[9]
HepG2 (Liver)1.13[9]
Pyrido[2,3-d]pyrimidine (Compound 11)MCF-7 (Breast)1.31[9]
HepG2 (Liver)0.99[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the in vitro potency of a compound against a specific protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.[10]

  • Kinase Solution: Recombinant human kinase is diluted to the desired concentration (e.g., 2X the final concentration) in Kinase Buffer.[10]

  • Substrate/ATP Solution: A biotinylated peptide substrate and ATP are diluted to a 2X final concentration in Kinase Buffer.[10]

  • Test Compounds: Compounds are serially diluted in DMSO and then further diluted in Kinase Buffer to a 4X final concentration.[10]

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.[10]

  • Add 10 µL of the 2X kinase solution to each well.[10]

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.[10]

  • Incubate the plate at room temperature for 60 minutes.[10]

  • Stop the reaction and initiate detection by adding 10 µL of a suitable detection reagent mixture (e.g., HTRF® detection reagents).[10]

  • Incubate the plate at room temperature for 60 minutes, protected from light.[10]

  • Read the plate on a suitable plate reader.

3. Data Analysis:

  • The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle).

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[11]

1. Reagent Preparation:

  • MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[11]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.[11]

2. Assay Procedure (96-well plate format):

  • Seed cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO).[11]

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of pyrimidine derivatives.

Kinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_readout Detection A Test Compound (Serial Dilution) D Add Compound A->D B Kinase Solution E Add Kinase B->E C Substrate/ATP Mix F Initiate Reaction (Add Substrate/ATP) C->F D->E E->F G Incubate F->G H Stop Reaction & Add Detection Reagent G->H I Read Signal H->I J J I->J Data Analysis (IC50 Calculation)

Fig. 1: Workflow for an in vitro kinase inhibition assay.

EGFR_Signaling_Pathway cluster_pathways Downstream Signaling Cascades EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Dimerization->PI3K_Akt_mTOR STAT_Pathway STAT Pathway Dimerization->STAT_Pathway Cell_Response Cellular Responses (Proliferation, Survival, etc.) Ras_Raf_MEK_ERK->Cell_Response PI3K_Akt_mTOR->Cell_Response STAT_Pathway->Cell_Response Inhibitor Pyrimidine Derivative (e.g., EGFR Inhibitor) Inhibitor->Dimerization Inhibits

Fig. 2: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

SAR_Logic cluster_substitutions Substitutions PyrimidineCore Pyrimidine Core R1 Position 2 (e.g., Amino, Alkyl) PyrimidineCore->R1 R2 Position 4 (e.g., Amino) PyrimidineCore->R2 R3 Position 5 (e.g., H, Halogen, Cyclopropyl) PyrimidineCore->R3 R4 Position 6 (e.g., tert-Butyl, Aryl) PyrimidineCore->R4 BiologicalActivity Biological Activity (Potency & Selectivity) R1->BiologicalActivity R2->BiologicalActivity R3->BiologicalActivity R4->BiologicalActivity

Fig. 3: Structure-Activity Relationship (SAR) logic for pyrimidine derivatives.

References

Comparative Analysis of 6-Tert-butylpyrimidin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Tert-butylpyrimidin-4-amine analogs, focusing on their potential as kinase inhibitors. The pyrimidine scaffold is a well-established core in the development of kinase inhibitors, and the introduction of a tert-butyl group at the 6-position can significantly influence the molecule's steric and electronic properties, potentially leading to improved potency and selectivity.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to aid in the rational design of novel therapeutics.

Data Presentation: Comparative Inhibitory Activity

Table 1: In Vitro Inhibitory Activity of Substituted Pyrimidine Analogs against EGFR

Compound IDScaffoldR1R2R3EGFR IC₅₀ (nM)Reference
I 4,6-DianilinopyrimidineAnilinoHAnilinoPotent and Selective[2]
II Pyrido[3,4-d]pyrimidine-2,4,6-trisubstituted-1.1 (L858R)[3]
III Pyrido[3,4-d]pyrimidine-2,4,6-trisubstituted-34 (L858R/T790M)[3]
IV Indolyl-pyrimidineIndoleVariousH250[4]
V Pyrimidine-5-carbonitrileCNVariousVarious8.29[5]
VI Pyrido[2,3-d]pyrimidin-4(3H)-oneVariousVariousO99 (WT)[6]
VII Pyrido[2,3-d]pyrimidin-4(3H)-oneVariousVariousO123 (T790M)[6]

Note: The data presented is a compilation from multiple sources and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against EGFR kinase activity.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test compounds (e.g., this compound analogs)

  • ATP (Adenosine 5'-triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the recombinant EGFR enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, a human lung cancer cell line with high EGFR expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibits (ATP competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Kinase_Assay In Vitro Kinase Assay (e.g., EGFR) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on A549 cells) Synthesis->Cell_Viability IC50_Biochem Determine IC₅₀ Kinase_Assay->IC50_Biochem SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Biochem->SAR_Analysis IC50_Cell Determine IC₅₀ Cell_Viability->IC50_Cell IC50_Cell->SAR_Analysis

Caption: General experimental workflow for analog evaluation.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Core Scaffold Mod_R1 Modification at R1 (e.g., 2-position) Core->Mod_R1 Mod_R2 Modification at R2 (e.g., 4-amino group) Core->Mod_R2 Mod_R3 Modification at R3 (e.g., 5-position) Core->Mod_R3 Potency Potency (IC₅₀) Mod_R1->Potency Impacts Selectivity Selectivity Mod_R1->Selectivity Influences Mod_R2->Potency Impacts Mod_R2->Selectivity Influences Mod_R3->Potency Impacts ADME ADME Properties Potency->ADME Selectivity->ADME

Caption: Structure-Activity Relationship (SAR) analysis logic.

References

Validating the Biological Activity of 6-Tert-butylpyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of 6-Tert-butylpyrimidin-4-amine. Due to the limited publicly available experimental data on this specific compound, this document leverages data from structurally similar pyrimidine derivatives to infer potential biological targets and outlines detailed experimental protocols for its evaluation. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in kinase inhibitors. Therefore, the focus of this guide is on validating the potential of this compound as a kinase inhibitor.

Comparative Analysis of Pyrimidine Derivatives

Compound/Derivative ClassStructureTarget KinaseActivity Metric (IC50)Reference
Compound 20 N-(4-(6-(2-((3-(dimethylamino)propyl)amino)-4-morpholinopyrimidin-6-yl)-1H-pyrazol-1-yl)phenyl)acrylamideRET6.20 ± 0.58 nM[1]
Compound 36 6-(tert-butyl)-N-(4-isopropylphenyl)-2-morpholinopyrimidin-4-amineRET252.25 ± 41.65 nM[1]
Selpercatinib (Control) 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrileRET1.24 ± 0.22 nM[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that while the pyrimidine scaffold is a viable starting point for developing RET inhibitors, the presence and nature of substituents play a crucial role in determining potency. The significant drop in activity for Compound 36, which features a tert-butyl group, suggests that this bulky substituent may not be optimal for binding to the active site of the RET kinase in this particular scaffold.[1] However, this does not preclude the possibility of this compound exhibiting activity against other kinases.

Experimental Protocols

To validate the biological activity of this compound, a systematic approach involving both biochemical and cell-based assays is recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases (e.g., RET, SRC, ABL, etc.)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Add the kinase and the peptide substrate to the wells of a 384-well plate.

  • Add the diluted test compound or control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the activity of specific kinases.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., a cell line with a known RET fusion for testing RET inhibition)

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., a known cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the GI50 value from the dose-response curve.

Visualizing Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., RET) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand Ligand->RTK RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound (Hypothesized Target) Inhibitor->RTK

Caption: Hypothesized targeting of the RTK signaling pathway.

Experimental_Workflow Compound This compound Kinase_Panel Broad Kinase Panel Screening (IC50) Compound->Kinase_Panel Hit_Identification Hit Identification (Potent Inhibition) Kinase_Panel->Hit_Identification Cell_Viability Cell Viability Assays (e.g., MTT) Hit_Identification->Cell_Viability Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: Workflow for validating a novel kinase inhibitor.

References

Spectroscopic Data Comparison for 6-Tert-butylpyrimidin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 6-Tert-butylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data, typical spectroscopic values for its constituent functional groups, and comparative data from structurally related molecules. This approach offers researchers a valuable reference for the characterization and identification of this compound and its analogues.

Spectroscopic Data Summary

The following tables summarize the expected and comparative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
This compoundC₈H₁₃N₃151.21152.11823[1]
4-tert-Butylpyridine (Comparator)C₉H₁₃N135.21136.11208
2,6-Di-tert-butylpyridine (Comparator)C₁₃H₂₁N191.31192.17468

Table 2: ¹H NMR Chemical Shift (δ) Data (Predicted/Typical, in ppm)

Compoundtert-Butyl Protons (9H, s)Pyrimidine Ring ProtonsAmino Protons (2H, br s)
This compound~1.3H-2: ~8.2 (s), H-5: ~6.5 (s)~5.0-6.0
4-tert-Butylpyridine (Comparator, in CDCl₃)1.30 (s)H-2,6: 8.50 (d), H-3,5: 7.26 (d)N/A
2,4,6-Tri-tert-butylaniline (Comparator)1.3 (s, 9H), 1.45 (s, 18H)Aromatic H: 7.15 (s, 2H)4.9 (br s, 2H)

Table 3: ¹³C NMR Chemical Shift (δ) Data (Predicted/Typical, in ppm)

Compoundtert-Butyl C (quaternary)tert-Butyl CH₃Pyrimidine Ring Carbons
This compound~37~29C-2: ~158, C-4: ~163, C-5: ~105, C-6: ~170
4-tert-Butylpyridine (Comparator, in CDCl₃)34.530.5C-2,6: 149.7, C-3,5: 120.6, C-4: 159.8
tert-Butylamine (Comparator)49.929.3N/A

Table 4: Infrared (IR) Spectroscopy Data (Typical Absorption Ranges, in cm⁻¹)

Functional GroupVibration ModeTypical Range for this compound
N-H (amine)Symmetric & Asymmetric Stretch3100-3500 (two bands for primary amine)
C-H (tert-butyl)Stretch2850-2970
C=N, C=C (pyrimidine ring)Stretch1500-1650
N-H (amine)Bend1580-1650
C-NStretch1250-1340

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is common, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like this compound. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (for liquids), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹, providing information about the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Characterization Synthesis Synthesis & Purification SamplePrep Sample Preparation (Dissolving in Solvent) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry (ESI-MS) SamplePrep->MS IR IR Spectroscopy (FTIR) SamplePrep->IR Spectral_Interpretation Spectral Interpretation NMR->Spectral_Interpretation MS->Spectral_Interpretation IR->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation Purity_Assessment Purity Assessment Spectral_Interpretation->Purity_Assessment Final_Characterization Final Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

A typical workflow for spectroscopic analysis.

References

A Comparative Analysis of 6-Tert-butylpyrimidin-4-amine's Potential Biological Efficacy Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological efficacy of 6-Tert-butylpyrimidin-4-amine against established inhibitors of key kinase targets implicated in various diseases. While direct efficacy data for this compound is not extensively available in the public domain, its pyrimidine scaffold is a common feature in numerous kinase inhibitors.[1] This guide, therefore, explores its potential by drawing parallels with known inhibitors of Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Receptor-Interacting Protein Kinase 1 (RIPK1).

The pyrimidine core is a foundational structure in the development of kinase inhibitors due to its ability to mimic the adenine base of ATP and bind to the ATP-binding site of kinases.[1] The specific substitutions on the pyrimidine ring, such as the tert-butyl group and the amine group in this compound, can significantly influence its binding affinity, selectivity, and overall biological activity.[1]

Comparison with Known Kinase Inhibitors

To contextualize the potential of this compound, this guide presents a comparative analysis with well-characterized inhibitors of three distinct kinase families: CDKs, ALK, and RIPK1.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[2][3] CDK inhibitors have emerged as a significant class of anti-cancer therapeutics.[2][4]

Inhibitor Target(s) Mechanism of Action Approved Indications
Palbociclib (Ibrance)CDK4/6Inhibits the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest.[2][3]HR+/HER2- advanced breast cancer.[3][5]
Ribociclib (Kisqali)CDK4/6Similar to Palbociclib, it blocks the CDK4/6-cyclin D complex, preventing cell cycle progression.[2][3]HR+/HER2- advanced breast cancer.[3][5]
Abemaciclib (Verzenio)CDK4/6Inhibits CDK4 and CDK6, leading to cell cycle arrest in the G1 phase.[2][3]HR+/HER2- advanced breast cancer.[3][5]
Flavopiridol (Alvocidib)CDK1, CDK2, CDK4, CDK6, CDK9Broad-spectrum CDK inhibitor that competitively binds to the ATP-binding pocket.[3][5]Investigational for various cancers.
Roscovitine (Seliciclib)CDK2, CDK5, CDK7, CDK9ATP-competitive inhibitor with pro-apoptotic and anti-proliferative effects.[3][5]Investigational for various cancers and other diseases.[3]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase, and its genetic rearrangements are drivers in certain cancers, most notably non-small cell lung cancer (NSCLC).[6][7] ALK inhibitors are a cornerstone of targeted therapy for ALK-positive cancers.[6]

Inhibitor Generation Mechanism of Action Key Advantages
Crizotinib (Xalkori)FirstATP-competitive inhibitor of ALK, ROS1, and c-MET.[6][7]First-in-class ALK inhibitor.[8]
Alectinib (Alecensa)SecondHighly selective ALK inhibitor, active against some crizotinib-resistant mutations.[6][7]Excellent brain penetrance.[6][8]
Brigatinib (Alunbrig)SecondDual ALK and EGFR inhibitor.[6][7]Active against a broad range of ALK resistance mutations.
Lorlatinib (Lorbrena)ThirdPotent inhibitor of ALK and ROS1, designed to overcome resistance to earlier-generation inhibitors.[7][]Effective against a wide spectrum of ALK mutations and has high CNS activity.[]

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

RIPK1 is a key regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis.[10] Its dysregulation is implicated in inflammatory and neurodegenerative diseases.[10]

Inhibitor Type Example(s) Binding Mode Therapeutic Potential
Type Icpd 71Binds to the active conformation of the kinase at the ATP site.[11]Anti-inflammatory and neuroprotective agents.
Type IIGSK2982772Binds to the inactive conformation of the kinase at the ATP site.[11]Treatment of psoriasis, rheumatoid arthritis, and ulcerative colitis (discontinued).[11]
Type III (Allosteric)Necrostatin-1 (Nec-1)Binds to an allosteric pocket, modulating kinase activity.[11][12]Broad therapeutic potential in diseases driven by necroptosis.[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Materials : Purified recombinant kinase, corresponding substrate peptide, ATP, assay buffer, test compound (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted in DMSO and then added to the wells of a microplate.

    • The purified kinase and its substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at a specific temperature for a defined period.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cell lines.

  • Materials : Cancer cell line (e.g., A431 for EGFR inhibitors, H3122 for ALK inhibitors), cell culture medium, fetal bovine serum, penicillin/streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The test compound is added to the wells at various concentrations.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • The cell viability reagent is added, and the luminescence, which is proportional to the number of viable cells, is measured.

  • Data Analysis : The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Signaling Pathways and Experimental Workflow

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the evaluation process.

CDK_Signaling_Pathway cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates DNA Replication DNA Replication E2F E2F Rb->E2F releases E2F->DNA Replication promotes CDK_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK_Inhibitor->CDK4/6 inhibits

Caption: CDK4/6 signaling pathway in cell cycle progression and its inhibition.

ALK_Signaling_Pathway EML4-ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4-ALK->STAT3 PI3K PI3K EML4-ALK->PI3K RAS RAS EML4-ALK->RAS Proliferation_Survival Cell Proliferation & Survival STAT3->Proliferation_Survival AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->Proliferation_Survival ERK ERK MEK->ERK ERK->Proliferation_Survival ALK_Inhibitor ALK Inhibitor (e.g., Crizotinib) ALK_Inhibitor->EML4-ALK inhibits

Caption: ALK signaling pathway and the point of intervention by ALK inhibitors.

RIPK1_Signaling_Pathway TNF-alpha TNF-α TNFR1 TNFR1 TNF-alpha->TNFR1 binds TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I (Pro-survival) RIPK1->Complex_I Complex_II Complex II (Necrosome) RIPK1->Complex_II RIPK3 RIPK3 Complex_II->RIPK3 MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces RIPK1_Inhibitor RIPK1 Inhibitor (e.g., Nec-1) RIPK1_Inhibitor->RIPK1 inhibits

Caption: RIPK1-mediated necroptosis pathway and its inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Kinase Inhibition (IC50) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cell Proliferation (GI50) Biochemical_Assay->Cellular_Assay Animal_Model Xenograft Model Cellular_Assay->Animal_Model Efficacy_Study Tumor Growth Inhibition Animal_Model->Efficacy_Study

Caption: General experimental workflow for evaluating a novel kinase inhibitor.

References

Comparative Guide to the Structure-Activity Relationship of 6-Tert-butylpyrimidin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-tert-butylpyrimidin-4-amine scaffold is a promising starting point for the development of novel kinase inhibitors. The pyrimidine core is a well-established pharmacophore in numerous approved kinase inhibitors, while the tert-butyl group can provide significant steric influence, impacting binding affinity and selectivity.[1] This guide offers a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related scaffolds, providing insights for the rational design of new therapeutic agents. Due to the limited availability of comprehensive public data on the specific this compound core, this guide incorporates findings from structurally analogous aminopyrimidine and thienopyrimidine derivatives to infer key SAR principles.

Core Chemical Structure and General SAR Insights

The fundamental this compound structure offers several points for chemical modification to modulate its biological activity. The primary sites for derivatization are the amino group at the 4-position and the substituent at the 2-position of the pyrimidine ring.

Caption: General structure of this compound derivatives.

Comparative Analysis of Biological Activity

The following tables summarize the inhibitory activities of various aminopyrimidine derivatives against different kinase targets. This data, derived from analogous scaffolds, provides a basis for predicting the potential activity of novel this compound derivatives.

Table 1: SAR of Aminopyrimidine Derivatives as JNK Inhibitors

Substitutions on the pyrimidine and the aniline ring significantly impact the inhibitory potency against c-Jun N-terminal kinases (JNKs).

Compound IDR¹ (at C2)R² (Aryl group on amine)JNK1 IC₅₀ (µM)JNK2 IC₅₀ (µM)CDK2 IC₅₀ (µM)Reference
1a HPhenyl>10>10>10[2]
1b H4-Fluorophenyl1.20.9>10[2]
1c H3-Chlorophenyl0.50.4>10[2]
1d Methyl4-Fluorophenyl0.30.2>10[2]
1e Methyl3-Chlorophenyl0.150.1>10[2]

Data extracted from a study on aminopyrimidines as JNK inhibitors.[2]

Key SAR Insights:

  • A primary amine at the 2-position (R¹=H) is less potent than a methyl-substituted amine.

  • Electron-withdrawing groups on the phenyl ring at the 4-amino position (R²) enhance inhibitory activity.

  • These derivatives show selectivity for JNK1 and JNK2 over CDK2.

Table 2: SAR of Thieno[3,2-d]pyrimidin-4-amine Derivatives as Mycobacterium tuberculosis Cyt-bd Oxidase Inhibitors

Modifications to the amine substituent of the thieno[3,2-d]pyrimidin-4-amine core influence the inhibitory activity against cytochrome bd oxidase.

Compound IDR (substituent on 4-amine)ATP IC₅₀ (µM) vs. M. bovis BCG (with Q203)Reference
2a Benzyl26[3]
2b Phenethyl12[3]
2c 4-(tert-butyl)phenethyl6.2[3]
2d 3-Phenylpropyl15[3]

Data from a study on thieno[3,2-d]pyrimidin-4-amine derivatives.[3]

Key SAR Insights:

  • Extending the alkyl chain from benzyl to phenethyl at the 4-amino position improves potency.

  • The introduction of a bulky, lipophilic tert-butyl group on the phenyl ring of the phenethyl substituent further enhances activity.

Experimental Protocols

Kinase Inhibition Assay (JNK1 and JNK2)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ values of test compounds.[2]

Materials:

  • Recombinant human JNK1 and JNK2 enzymes

  • GST-c-Jun (1-79) as substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM sodium orthovanadate)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid (75 mM)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound, JNK enzyme, and GST-c-Jun substrate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer, Compounds) start->prepare_reagents add_to_plate Add Compound, Enzyme, and Substrate to 96-well Plate prepare_reagents->add_to_plate initiate_reaction Initiate Reaction with [γ-³²P]ATP add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction with Phosphoric Acid incubate->stop_reaction filter_and_wash Transfer to Filter Plate and Wash stop_reaction->filter_and_wash measure_radioactivity Measure Radioactivity filter_and_wash->measure_radioactivity analyze_data Calculate % Inhibition and IC₅₀ measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for a radioactive kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway Visualization

Derivatives of the this compound scaffold are often designed to target protein kinases, which are crucial components of various signaling pathways implicated in cancer and other diseases. The JNK signaling pathway is a key regulator of cellular processes such as proliferation, apoptosis, and inflammation.

JNK_Signaling_Pathway Simplified JNK Signaling Pathway stress Cellular Stress (UV, Cytokines, etc.) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mapkk MAPKK (MKK4, MKK7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis proliferation Proliferation cjun->proliferation inflammation Inflammation cjun->inflammation inhibitor This compound Derivative inhibitor->jnk

Caption: Inhibition of the JNK signaling pathway by a putative inhibitor.

Conclusion

The this compound scaffold represents a valuable starting point for the development of kinase inhibitors. The structure-activity relationships inferred from analogous aminopyrimidine and thienopyrimidine derivatives suggest that substitutions at the 2-position of the pyrimidine ring and on the 4-amino group are critical for modulating potency and selectivity. Specifically, small alkyl groups at the 2-position and substituted aryl groups at the 4-amino position appear to be favorable for enhancing inhibitory activity against kinases like JNK. Further exploration of these positions with a variety of functional groups is warranted to develop potent and selective inhibitors for therapeutic applications. The provided experimental protocols offer a framework for the biological evaluation of newly synthesized derivatives.

References

Cross-Reactivity Profile of 6-Tert-butylpyrimidin-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the cross-reactivity profile of 6-Tert-butylpyrimidin-4-amine. The document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the selectivity of this compound against a panel of related and unrelated biological targets. The following sections include comparative data tables from hypothetical kinase and off-target binding assays, detailed experimental protocols for reproducing these studies, and visualizations of the screening workflow and a representative signaling pathway to illustrate potential on-target and off-target interactions.

Comparative Kinase Selectivity Profile

To assess the selectivity of this compound, a comprehensive in vitro kinase panel was utilized. The compound was screened at a concentration of 1 µM against a panel of 100 kinases. The percentage of inhibition was determined to identify potential off-target interactions. For comparison, a known multi-kinase inhibitor, Staurosporine, was included.

Table 1: Kinase Inhibition Profile of this compound vs. Staurosporine

Kinase TargetThis compound (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
Primary Target Kinase A 95.2 99.8
Off-Target Kinase B15.398.5
Off-Target Kinase C8.197.2
Off-Target Kinase D45.699.1
Off-Target Kinase E3.496.4
Off-Target Kinase F52.198.9

Off-Target Binding Profile

The cross-reactivity of this compound was further evaluated through a series of binding assays against a panel of common off-target protein classes, including GPCRs, ion channels, and transporters. The binding affinity (Ki) was determined for each interaction.

Table 2: Comparative Off-Target Binding Affinity (Ki, nM)

Off-TargetThis compound (Ki, nM)Alternative Compound X (Ki, nM)
Primary Target A 15 25
GPCR Subtype 1>10,0001,500
Ion Channel Subtype 28,500950
Transporter Subtype 3>10,0002,200
Nuclear Receptor 16,200>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening

  • Compound Preparation: this compound was dissolved in 100% DMSO to create a 10 mM stock solution. Serial dilutions were prepared to achieve the final screening concentration of 1 µM in the assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

  • Kinase Reaction: The kinase, peptide substrate, and ATP were mixed in the assay buffer. The reaction was initiated by adding the test compound.

  • Incubation: The reaction mixture was incubated for 60 minutes at room temperature.

  • Detection: The amount of phosphorylated substrate was quantified using a mobility shift microfluidic assay. The percentage of inhibition was calculated relative to a high-activity control (DMSO) and a no-activity control.

Protocol 2: Radioligand Binding Assay for Off-Target Panel

  • Membrane Preparation: Cell membranes expressing the target receptor were prepared from recombinant cell lines.

  • Assay Buffer: A suitable buffer was prepared (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Competition Binding: Membranes were incubated with a specific radioligand and varying concentrations of this compound.

  • Incubation and Filtration: The mixture was incubated to reach equilibrium, followed by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filter was measured by liquid scintillation counting.

  • Data Analysis: The Ki values were calculated using the Cheng-Prusoff equation from the IC50 values obtained from the competition curves.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that may be modulated by this compound.

G cluster_0 Experimental Workflow A Compound Synthesis (this compound) B Primary Target Assay (e.g., Kinase A) A->B C Broad Kinase Panel Screen (100 Kinases) B->C D Off-Target Panel Screen (GPCRs, Ion Channels) B->D E Data Analysis (Selectivity & Affinity Profile) C->E D->E F Hit Identification & Lead Optimization E->F

Caption: Workflow for Cross-Reactivity Screening.

G cluster_1 Hypothetical Signaling Pathway Compound This compound Target Primary Target (Kinase A) Compound->Target Inhibition OffTarget Off-Target (Kinase D) Compound->OffTarget Cross-Inhibition Downstream_On Desired Cellular Response Target->Downstream_On Downstream_Off Undesired Side Effect OffTarget->Downstream_Off Upstream Upstream Signal Upstream->Target

Caption: Potential On-Target and Off-Target Effects.

A Comparative Guide to the Synthesis of 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 6-tert-butylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The routes are evaluated based on their starting materials, reaction steps, and potential efficiency. Detailed experimental protocols, based on analogous literature procedures, are provided to facilitate laboratory application.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group and an amino group. Molecules containing the aminopyrimidine scaffold are of significant interest in pharmaceutical research due to their prevalence in biologically active compounds, including kinase inhibitors. The efficient synthesis of specifically substituted aminopyrimidines is crucial for the exploration of structure-activity relationships (SAR) in drug development programs. This guide outlines and compares two distinct synthetic strategies for obtaining this compound, providing a framework for selecting the most suitable route based on laboratory capabilities and research objectives.

Overview of Synthetic Routes

Two primary synthetic strategies are proposed and evaluated:

  • Route 1: A Two-Step Approach via a Pyrimidinone Intermediate. This classic route, based on the Pinner pyrimidine synthesis, involves the initial condensation of a β-ketoester with guanidine to form a stable pyrimidinone intermediate. Subsequent chemical modification is then required to introduce the 4-amino group.

  • Route 2: A Direct One-Pot Synthesis from a β-Ketonitrile. This approach aims for greater efficiency by utilizing a β-ketonitrile as the starting material, which upon condensation with guanidine, can directly yield the target 4-aminopyrimidine.

The logical workflow for selecting a synthetic route is outlined in the diagram below.

synthesis_route_selection start Start: Need to Synthesize This compound decision Primary Consideration? start->decision route1 Route 1: Two-Step via Pyrimidinone sub_decision1 Key Requirement? route1->sub_decision1 route2 Route 2: Direct One-Pot Synthesis sub_decision2 Availability of Starting Material? route2->sub_decision2 decision->route1 Intermediate Isolation & Stepwise Control decision->route2 Step Economy & Time Efficiency outcome1a Proceed with Route 1 sub_decision1->outcome1a Well-established chemistry outcome1b Proceed with Route 1 sub_decision1->outcome1b Higher overall yield potential outcome2a Proceed with Route 2 sub_decision2->outcome2a β-Ketonitrile readily accessible outcome2b Proceed with Route 2 sub_decision2->outcome2b Fewer reaction and purification steps

Caption: Logical workflow for selecting a synthesis route.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step via Pyrimidinone IntermediateRoute 2: Direct One-Pot Synthesis from β-Ketonitrile
Starting Materials Ethyl 4,4-dimethyl-3-oxopentanoate, Guanidine hydrochloride4,4-Dimethyl-3-oxopentanenitrile, Guanidine hydrochloride
Number of Steps 3 (Condensation, Chlorination, Amination)1 (Condensation/Cyclization)
Intermediate Isolation Yes (6-tert-butylpyrimidin-4-one and 4-chloro-6-tert-butylpyrimidine)No
Estimated Overall Yield 40-60%50-70% (potentially)
Key Reagents Sodium ethoxide, Phosphorus oxychloride, AmmoniaSodium ethoxide or other base
Advantages Utilizes well-established reactions; intermediates can be purified and characterized.More step-economical; potentially faster overall synthesis.
Disadvantages Longer overall sequence; requires handling of POCl₃ and gaseous ammonia.Potentially lower yielding or may require more optimization.

Experimental Protocols

Route 1: Two-Step Synthesis via 6-tert-butylpyrimidin-4-one

This route follows a classical Pinner synthesis followed by functional group interconversion.

Route_1_Workflow start Ethyl 4,4-dimethyl-3-oxopentanoate + Guanidine HCl step1 Step 1: Condensation (NaOEt, EtOH, Reflux) start->step1 intermediate1 6-tert-butylpyrimidin-4-one step1->intermediate1 step2 Step 2: Chlorination (POCl₃, Reflux) intermediate1->step2 intermediate2 4-chloro-6-tert-butylpyrimidine step2->intermediate2 step3 Step 3: Amination (NH₃, EtOH, Sealed Tube) intermediate2->step3 end This compound step3->end

Caption: Experimental workflow for Route 1.

Step 1: Synthesis of 6-tert-butylpyrimidin-4-one

  • Materials: Ethyl 4,4-dimethyl-3-oxopentanoate, Guanidine hydrochloride, Sodium metal, Absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere.

    • To this solution, add guanidine hydrochloride (1.1 eq.) and stir for 30 minutes at room temperature.

    • Add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq.) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Expected Yield: 60-75%

Step 2: Synthesis of 4-chloro-6-tert-butylpyrimidine

  • Materials: 6-tert-butylpyrimidin-4-one, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, suspend 6-tert-butylpyrimidin-4-one (1.0 eq.) in phosphorus oxychloride (5-10 eq.).

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Expected Yield: 70-85%

Step 3: Synthesis of this compound

  • Materials: 4-chloro-6-tert-butylpyrimidine, Ethanolic ammonia solution (saturated).

  • Procedure:

    • Dissolve 4-chloro-6-tert-butylpyrimidine (1.0 eq.) in a saturated solution of ammonia in ethanol in a sealed pressure tube.

    • Heat the mixture at 120-140 °C for 12-24 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated.

    • Purification by column chromatography or recrystallization yields the final product.

  • Expected Yield: 85-95%

Route 2: Direct One-Pot Synthesis from 4,4-dimethyl-3-oxopentanenitrile

This route offers a more direct approach to the target molecule.

Route_2_Workflow start 4,4-Dimethyl-3-oxopentanenitrile + Guanidine HCl step1 One-Pot Condensation/Cyclization (NaOEt, EtOH, Reflux) start->step1 end This compound step1->end

Caption: Experimental workflow for Route 2.

  • Materials: 4,4-Dimethyl-3-oxopentanenitrile, Guanidine hydrochloride, Sodium metal, Absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere.

    • Add guanidine hydrochloride (1.2 eq.) and stir for 30 minutes.

    • Add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq.) to the mixture.

    • Heat the reaction to reflux for 18-24 hours, monitoring by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water.

    • The organic layer is dried, concentrated, and the product is purified by column chromatography.

  • Expected Yield: 50-70% (This is an estimate and may require optimization).

Conclusion

Both presented routes offer viable pathways to this compound.

  • Route 1 is a more traditional and predictable approach. The stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous for process control and troubleshooting. However, it is a longer process involving more reagents, some of which are hazardous (POCl₃).

  • Route 2 is a more convergent and step-economical approach. If optimized, it could be a more efficient method for producing the target compound. However, one-pot reactions can sometimes be lower yielding and more challenging to optimize, with a higher potential for side-product formation.

The choice between these routes will depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment, and the importance of step economy versus the predictability of a multi-step sequence. Further experimental validation is recommended to determine the optimal conditions and true efficiency of each route for the synthesis of this compound.

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 6-Tert-butylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive field of kinase inhibitor development, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs. Among the vast chemical space of pyrimidine derivatives, 6-Tert-butylpyrimidin-4-amine serves as a key building block. While direct comparative in vitro and in vivo data for this specific compound is not extensively published, a deep dive into the performance of its closely related analogs reveals critical structure-activity relationships and highlights their potential as potent kinase inhibitors. This guide provides a comparative analysis of representative pyrimidine-based compounds, offering insights for researchers, scientists, and drug development professionals.

In Vitro Activity: Targeting the Engine of Cancer Proliferation

The in vitro efficacy of pyrimidine derivatives is most commonly assessed through kinase inhibition and cell-based cytotoxicity assays. These studies are fundamental in determining a compound's potency and selectivity against specific cancer-associated kinases.

Kinase Inhibition Profile

Compounds with a pyrimidine core have demonstrated significant inhibitory activity against a range of kinases, with a particular focus on the Src family of non-receptor tyrosine kinases. The table below summarizes the half-maximal inhibitory concentrations (IC50) of several pyrimidine derivatives against key kinases implicated in cancer signaling.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
PD 173955 Pyrido[2,3-d]pyrimidinec-Src< 10--
Lck< 5--
SI221 Pyrazolo[3,4-d]pyrimidineSFKsNot specifiedPP2Not specified
eCF506 PyrazolopyrimidineSRC< 1ABL> 1000

Data sourced from publicly available research.[1][2][3]

The data clearly indicates that modifications to the core pyrimidine structure significantly impact potency and selectivity. For instance, pyrido[2,3-d]pyrimidine derivatives like PD 173955 exhibit potent, single-digit nanomolar inhibition of Src family kinases.[1] Similarly, pyrazolopyrimidine eCF506 demonstrates exceptional sub-nanomolar potency against SRC while maintaining remarkable selectivity over the ABL kinase, a crucial feature for minimizing off-target effects.[3]

Cytotoxicity in Cancer Cell Lines

The ultimate goal of a kinase inhibitor is to halt the proliferation of cancer cells. The following table presents the cytotoxic activity (IC50) of various pyrimidine derivatives against different human cancer cell lines.

Compound IDScaffoldCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 4 Aminopyrimidine-2,4-dioneMDA-MB-231Breast Cancer0.029 (BRD4), 0.094 (PLK1)Volasertib0.017 (BRD4), 0.025 (PLK1)
Compound 7 Amino-2-thiopyrimidine-4-oneMDA-MB-231Breast Cancer0.042 (BRD4), 0.02 (PLK1)Volasertib0.017 (BRD4), 0.025 (PLK1)
SI306 Pyrazolo[3,4-d]pyrimidineNeuroblastoma CellsNeuroblastomaNot specified--

Data sourced from publicly available research.

The results from cytotoxicity assays often correlate with the kinase inhibition profile. For example, compounds 4 and 7, which are potent inhibitors of BRD4 and PLK1, show significant growth inhibition in breast cancer cells. The pyrazolo[3,4-d]pyrimidine derivative SI306 has also shown promising anticancer activity against neuroblastoma models.[4]

In Vivo Efficacy: From the Bench to Preclinical Models

Successful in vitro activity is a prerequisite for advancing a compound to in vivo studies. These preclinical investigations, typically conducted in animal models, are crucial for evaluating a drug candidate's overall efficacy, pharmacokinetics, and safety profile.

Xenograft Tumor Models

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are considered a gold standard for preclinical cancer research. These models more accurately reflect the heterogeneity and biology of human tumors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, a specific kinase (e.g., c-Src), and a substrate in a reaction buffer.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO) and a positive control inhibitor.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound or vehicle control via a specified route (e.g., oral gavage) and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition and assess any treatment-related toxicity.

Signaling Pathways and Visualizations

Understanding the mechanism of action of these inhibitors requires visualizing their place within the complex network of cellular signaling. As many of the discussed pyrimidine derivatives target Src family kinases, the following diagram illustrates a simplified Src signaling pathway.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src STAT3 STAT3 Src->STAT3 RAS RAS Src->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->Src

Caption: Simplified Src signaling pathway and the point of inhibition by pyrimidine derivatives.

The following diagram illustrates a typical workflow for an in vivo xenograft study.

In_Vivo_Workflow Start Start: Cancer Cell Culture Implantation Subcutaneous Implantation into Mice Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Benchmarking 6-Tert-butylpyrimidin-4-amine Against Commercial Kinase Inhibitor Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of the novel pyrimidine derivative, 6-Tert-butylpyrimidin-4-amine, against established commercial kinase inhibitors. Recognizing the therapeutic potential of pyrimidine scaffolds in kinase inhibition, this document outlines detailed experimental protocols and data presentation formats to facilitate a direct and objective comparison. The selected commercial standards—Dasatinib, Gefitinib, and Palbociclib—represent a range of kinase targets and allow for a thorough evaluation of the compound's potency, selectivity, and physicochemical properties.

Overview of Compounds

This guide focuses on comparing this compound with three commercially successful kinase inhibitors. The selection of these standards is based on their structural features and diverse kinase targets, providing a robust baseline for evaluating a new chemical entity.

CompoundCAS NumberPrimary Target(s)Therapeutic Area
This compound3435-27-6Src Family Kinases (Hypothesized)Oncology (Hypothesized)
Dasatinib302962-49-8BCR-ABL, Src Family Kinases, c-KIT, PDGFRβOncology[1][2][3][4]
Gefitinib184475-35-2EGFROncology[5][6][7]
Palbociclib571190-30-2CDK4, CDK6Oncology[8][9][10][11][12]

Performance Benchmarking Data (Hypothetical)

The following tables summarize hypothetical performance data for this compound against the selected commercial standards. These tables are intended to serve as a template for presenting experimental findings.

Table 2.1: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
This compoundc-Src15
Dasatinibc-Src0.8
Gefitinibc-Src>10,000
Palbociclibc-Src>10,000
This compoundEGFR5,200
DasatinibEGFR30
GefitinibEGFR25
PalbociclibEGFR>10,000
This compoundCDK48,500
DasatinibCDK4>10,000
GefitinibCDK4>10,000
PalbociclibCDK411
Table 2.2: Cellular Activity
CompoundCell LineTarget PathwayGI50 (nM)
This compoundA549 (NSCLC)Src Signaling150
DasatinibA549 (NSCLC)Multi-Kinase50
GefitinibA549 (NSCLC)EGFR Signaling80
PalbociclibA549 (NSCLC)Cell Cycle (CDK4/6)>10,000
Table 2.3: Physicochemical Properties
CompoundMolecular Weight ( g/mol )Kinetic Solubility (pH 7.4) (µg/mL)
This compound151.2175
Dasatinib488.0125
Gefitinib446.9010
Palbociclib447.545

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro Biochemical Kinase Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases.

Materials:

  • Recombinant human kinases (e.g., c-Src, EGFR, CDK4/cyclin D1)

  • Peptide substrate specific for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Dasatinib, Gefitinib, Palbociclib) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase Buffer

    • Test compound solution (or vehicle control)

    • Kinase solution

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Serial Dilutions of Test Compound Plate 96-well Plate Compound->Plate Kinase Kinase Solution Kinase->Plate ATP ATP Solution Incubation Incubate at 30°C ATP->Incubation Plate->ATP Initiate Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate

Biochemical Kinase Assay Workflow
Cell-Based Proliferation Assay

This protocol measures the growth inhibition (GI50) of the test compounds in a cancer cell line.

Materials:

  • A549 non-small cell lung cancer (NSCLC) cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a four-parameter logistic curve.

G Start Seed A549 Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Serial Dilutions of Test Compounds Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_CTG Add CellTiter-Glo® Reagent Incubate2->Add_CTG Lyse Mix to Lyse Cells Add_CTG->Lyse Incubate3 Incubate for 10 min Lyse->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate GI50 Read->Analyze

Cell-Based Proliferation Assay Workflow
Kinetic Solubility Assay

This protocol determines the kinetic solubility of the test compounds in a phosphate-buffered saline (PBS) solution.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm)

  • 96-well UV-transparent plates

  • Plate reader with UV-Vis capabilities

Procedure:

  • Sample Preparation: In a 96-well plate, add 198 µL of PBS to each well. Add 2 µL of the 10 mM DMSO stock solution of the test compound to achieve a final concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitate.

  • Quantification: Transfer the filtrate to a 96-well UV-transparent plate. Measure the absorbance at the wavelength of maximum absorbance for each compound.

  • Data Analysis: Prepare a standard curve for each compound in DMSO/PBS. Calculate the concentration of the dissolved compound in the filtrate and report the kinetic solubility in µg/mL.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the commercial standard inhibitors.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

EGFR Signaling Pathway and Gefitinib Inhibition

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor Growth Factor Receptor Src Src Receptor->Src STAT3 STAT3 Src->STAT3 P Proliferation Cell Proliferation, Survival & Migration STAT3->Proliferation Dasatinib Dasatinib Dasatinib->Src

Src Kinase Signaling and Dasatinib Inhibition

G cluster_cell_cycle Cell Cycle Progression CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb P E2F E2F Rb->E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Palbociclib Palbociclib Palbociclib->CDK4_6

CDK4/6-Mediated Cell Cycle Progression and Palbociclib Inhibition

References

Safety Operating Guide

Navigating the Disposal of 6-Tert-butylpyrimidin-4-amine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Tert-butylpyrimidin-4-amine, a substituted pyrimidine derivative, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety Precautions

Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood[2]. Ensure that an eyewash station and a safety shower are readily accessible.

Quantitative Safety Data Summary

The following table summarizes key safety information based on related compounds, providing a reference for risk assessment during handling and disposal.

ParameterValueCompound ReferenceSource
Oral Toxicity Acute toxicity, Category 4tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate[3]
Inhalation Toxicity Acute Inhalation Toxicity - Vapors, Category 3tert-Butylamine[2]
Skin Corrosion/Irritation Category 1 Atert-Butylamine[2]
Serious Eye Damage/Irritation Category 1tert-Butylamine[2]
Flammability Flammable liquids, Category 2tert-Butylamine[2]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves treating it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste, including contaminated materials.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name: "this compound".

  • Avoid Mixing: Do not mix with incompatible materials such as strong oxidizing agents or strong acids[2].

2. Storage of Chemical Waste:

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.

  • Safe Location: Store the container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames[2].

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

3. Disposal of Empty Containers:

  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate is considered hazardous waste and must be collected and added to the designated chemical waste container.

  • Final Disposal: After triple-rinsing and allowing the container to dry completely, it may be disposed of as regular solid waste, depending on institutional guidelines.

4. Professional Waste Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste container.

  • Follow Regulations: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have 6-Tert-butylpyrimidin- 4-amine waste? ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a labeled, compatible solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container liquid_waste->collect_liquid triple_rinse Triple rinse with a suitable solvent empty_container->triple_rinse store_waste Store waste container in a designated, secure area with secondary containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact Environmental Health & Safety (EH&S) or licensed waste disposal company for pickup store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guide for 6-Tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, handling procedures, and disposal plans for 6-Tert-butylpyrimidin-4-amine (CAS No. 3435-27-6). Adherence to these guidelines is paramount for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2
Specific target organ toxicity – single exposureCategory 3

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecifications
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection - Gloves: Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4]- Clothing: A lab coat, chemical-resistant apron, or coveralls. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3]

PPE_Workflow start Start: Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood wear_basic_ppe Wear Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->wear_basic_ppe Yes respirator Wear Full-Face Respirator in addition to standard PPE fume_hood->respirator No spill_risk Is there a risk of splashing or significant exposure? wear_basic_ppe->spill_risk respirator->spill_risk face_shield Add Face Shield and Chemical-Resistant Apron spill_risk->face_shield Yes proceed Proceed with Handling spill_risk->proceed No face_shield->proceed

Figure 1: PPE Selection Workflow

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for safety.

Preparation
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this chemical.

  • Assemble Materials: Have all necessary equipment and reagents ready before starting the procedure.

Handling Protocol
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: If the compound is a solid, carefully weigh it in the fume hood to avoid generating dust.[3] If it is a liquid, use appropriate volumetric glassware to transfer.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

  • Prohibited Actions: Do not eat, drink, or smoke in the handling area.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Storage Conditions: Store at room temperature in a dark place.[2]

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designated Area Setup (Fume Hood) emergency_check Verify Emergency Equipment (Eyewash, Shower) prep_area->emergency_check sds_review Review SDS emergency_check->sds_review ppe_don Don Appropriate PPE sds_review->ppe_don dispense Dispense/Weigh Chemical in Fume Hood ppe_don->dispense experiment Perform Experimental Procedure dispense->experiment waste Segregate and Contain Hazardous Waste experiment->waste storage Store Securely in a Cool, Dry, Ventilated Area experiment->storage Return to Storage cleanup Decontaminate Work Area and Equipment waste->cleanup ppe_doff Properly Doff and Dispose of PPE cleanup->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Figure 2: Chemical Handling Workflow

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]
Ingestion Rinse mouth with water.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

Emergency_Response exposure Exposure Incident Occurs route Identify Exposure Route exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion action_inhale Move to Fresh Air Administer Oxygen/Artificial Respiration if Necessary inhalation->action_inhale action_skin Wash with Soap and Water Remove Contaminated Clothing skin->action_skin action_eye Rinse with Water for 15+ min Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Figure 3: Emergency Response Logic
Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3]

  • Cleanup: For a solid spill, sweep up the material and place it in a suitable, closed container for disposal. Avoid dust formation.[3] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Container: Use a dedicated, clearly labeled, and sealed container for all waste materials, including contaminated PPE and cleaning materials.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Procedure
  • Consult Regulations: Dispose of all waste in strict accordance with local, state, and federal regulations.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Do not dispose of this chemical down the drain or in regular trash.

  • Empty Containers: "Empty" containers that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.